Technical Documentation Center

6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride
  • CAS: 2287312-02-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties and Application of 6-Oxa-2-azaspiro[4.5]dec-8-ene Hydrochloride in Oncology Drug Discovery

Executive Summary In modern medicinal chemistry, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to improve target selectivity and pharmacokinetic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to improve target selectivity and pharmacokinetic profiles. 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride represents a highly valuable spirocyclic building block[1]. By restricting the conformational flexibility of the amine and ether vectors, this scaffold minimizes the entropic penalty upon binding to complex protein targets. As a Senior Application Scientist, I have compiled this guide to detail the physicochemical properties, self-validating synthetic protocols, and pharmacological applications of this compound—specifically its critical role in synthesizing ubiquitin-specific protease (USP25/28) inhibitors for oncology[2].

Physicochemical Profiling & Structural Rationale

The spirocyclic core of 6-oxa-2-azaspiro[4.5]dec-8-ene consists of a 5-membered pyrrolidine ring (containing the basic nitrogen) fused at a single spiro carbon to a 6-membered oxacyclohexene ring. This orthogonal ring arrangement projects substituents into distinct 3D vectors, making it an ideal pharmacophore for deep, narrow enzymatic binding pockets.

Quantitative Chemical Properties
PropertyValueClinical / Synthetic Significance
Chemical Name 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochlorideStandardized nomenclature for regulatory filing.
CAS Registry Number 2287312-01-8 (Free Base)[3]Essential for raw material sourcing and tracking.
Molecular Formula C8H13NO · HClDefines stoichiometry for downstream coupling.
Molecular Weight 139.19 g/mol (Base) + 36.46 (HCl) = 175.65 g/mol Low molecular weight allows for further elaboration without exceeding Lipinski's Rule of 5.
Physical State Off-white to pale yellow solidThe HCl salt ensures stability against atmospheric oxidation.
Solubility High in H2O, DMSO, and MeOHFacilitates use in both aqueous biological assays and polar aprotic synthetic steps.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of the 6-oxa-2-azaspiro[4.5]dec-8-ene core relies on an intramolecular etherification (Williamson-type cyclization). To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system , meaning each step contains an inherent analytical checkpoint to confirm causality and success before proceeding[2].

Step-by-Step Protocol: Intramolecular SN2 Cyclization & Salt Formation

Step 1: Precursor Solvation

  • Action: Dissolve 1.0 equivalent of benzyl 3-[(2Z)-4-bromobut-2-en-1-yl]-4-[[(tert-butoxy)carbonyl]amino]-3-hydroxypyrrolidine-1-carboxylate in anhydrous DMSO (0.25 M concentration) at 25 °C.

  • Causality: DMSO, a polar aprotic solvent, is deliberately chosen. It strongly solvates cations but leaves the nucleophilic tertiary alkoxide unsolvated and highly reactive, which is critical for overcoming the steric hindrance of forming a spirocenter.

Step 2: Deprotonation

  • Action: Add 2.0 equivalents of Potassium tert-butoxide (t-BuOK, 1M in THF) dropwise.

  • Causality: t-BuOK is a sterically bulky, strong base. It selectively deprotonates the tertiary hydroxyl group without acting as a competing nucleophile against the allylic bromide, thereby preventing unwanted intermolecular side reactions.

Step 3: Cyclization & Self-Validation

  • Action: Stir the reaction mixture for 4 hours at 25 °C.

  • Validation Checkpoint: Analyze via LC-MS. The system validates itself when the precursor mass (e.g., m/z 469 for the

    
    Br isotope) completely disappears, replaced by the cyclized product mass (m/z 389[M+H]+). The exact loss of 80 Da (HBr) confirms successful ring closure[2].
    

Step 4: Deprotection and Salt Precipitation

  • Action: Following aqueous extraction of the Boc-protected intermediate, dissolve the organic residue in anhydrous 1,4-dioxane. Introduce 4M HCl in dioxane and stir for 2 hours.

  • Causality: Anhydrous HCl cleanly cleaves the Boc protecting group without hydrolyzing the newly formed cyclic ether. Because the resulting amine hydrochloride salt is insoluble in non-polar dioxane, it precipitates out of solution. This phase separation drives the reaction to completion via Le Chatelier's principle and yields a highly pure solid without requiring column chromatography.

Synthesis SM Pyrrolidine Precursor (3-OH, 3-butenyl-Br) Base t-BuOK / DMSO (Deprotonation & SN2) SM->Base Spiro Boc-Protected Spirocycle Base->Spiro Deprotect HCl in Dioxane (Boc Cleavage) Spiro->Deprotect Product 6-Oxa-2-azaspiro[4.5]dec-8-ene Hydrochloride Deprotect->Product

Caption: Synthetic workflow for 6-oxa-2-azaspiro[4.5]dec-8-ene hydrochloride via SN2 cyclization.

Pharmacological Application: USP25/28 Inhibition Pathways

The primary application of 6-oxa-2-azaspiro[4.5]dec-8-ene hydrochloride is serving as a conformational anchor in the synthesis of carboxamide-based inhibitors targeting Ubiquitin-Specific Proteases, specifically USP28 and USP25 [2].

Mechanistic Rationale

USP28 is a deubiquitinase (DUB) that removes poly-ubiquitin degradation signals from critical oncoproteins, including c-Myc and Notch1[2]. By stabilizing these proteins, USP28 actively drives tumorigenesis, particularly in T-cell acute lymphoblastic leukemia (T-ALL) and colorectal cancers[2].

When the 6-oxa-2-azaspiro[4.5]dec-8-ene scaffold is coupled to a carboxamide warhead, the spirocyclic amine acts as a highly specific recognition motif. The rigidity of the spirocycle locks the molecule into a bioactive conformation, allowing it to bind deeply within the USP28 active site. This competitive inhibition prevents the enzyme from deubiquitinating c-Myc and Notch1, thereby restoring the cell's natural ability to degrade these tumor-promoting factors via the proteasome.

Pathway Inhibitor Spirocycle-Derived Carboxamide Inhibitor USP28 USP28 / USP25 (Deubiquitinase) Inhibitor->USP28 Inhibits Degradation Proteasomal Degradation (Tumor Suppression) Inhibitor->Degradation Promotes via USP28 block Ubiquitin Poly-Ubiquitin Chain Removal USP28->Ubiquitin Catalyzes Oncoproteins Oncoproteins (c-Myc, Notch1) Ubiquitin->Oncoproteins Stabilizes TumorGrowth Tumorigenesis & Cell Proliferation Oncoproteins->TumorGrowth Drives

Caption: Mechanism of USP28 inhibition by spirocycle-derived carboxamides in oncology.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch before deployment in biological assays, the following analytical standards must be met:

  • 1H-NMR (400 MHz, D2O): The endocyclic alkene protons (C8 and C9) must appear as distinct multiplets around

    
     5.7 - 5.9 ppm. The absence of a broad singlet at 
    
    
    
    1.4 ppm confirms the complete removal of the Boc protecting group.
  • 2D-NMR (HMBC): Crucial for verifying the spirocyclic junction. A strong cross-peak between the oxacyclohexene methylene protons and the spiro quaternary carbon (C5) validates the structural topology.

  • Karl Fischer Titration: Because the hydrochloride salt is hygroscopic, water content must be quantified (target < 2.0% w/w) to ensure accurate molarity calculations during subsequent amide coupling steps.

References

  • Title: WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors Source: Google Patents / WIPO URL
  • Title: Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α-Diazocarbonyl Compounds: An Entry into 6-Oxa-2-azaspiro[4.5]decane Scaffold Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Product Index: 6-oxa-2-azaspiro[4.5]dec-8-ene (CAS 2287312-01-8) Source: AA Blocks URL: [Link]

  • Title: 6-oxa-2-azaspiro[4.5]decane hydrochloride Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Exploratory

6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride CAS number and data

Advanced Scaffold Engineering: The Role of 6-Oxa-2-azaspiro[4.5]dec-8-ene Hydrochloride in Modern Drug Discovery The paradigm of modern medicinal chemistry has aggressively shifted away from flat, sp²-hybridized aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold Engineering: The Role of 6-Oxa-2-azaspiro[4.5]dec-8-ene Hydrochloride in Modern Drug Discovery

The paradigm of modern medicinal chemistry has aggressively shifted away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures. This transition, often termed "escaping flatland," aims to improve the clinical success rates of small molecules by enhancing their target specificity, metabolic stability, and aqueous solubility. Among the most promising structural motifs are spirocyclic scaffolds.

This technical guide provides an in-depth analysis of 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride (CAS: 2287312-02-9) , a highly specialized, conformationally restricted building block. We will explore its physicochemical profile, its strategic utility in synthesizing ubiquitin-specific protease (USP) inhibitors, and provide validated protocols for its integration into complex pharmacophores.

Physicochemical Profile & Molecular Identity

The 6-Oxa-2-azaspiro[4.5]dec-8-ene scaffold consists of a pyrrolidine-like 5-membered ring fused at a single spiro carbon to a pyran-like 6-membered ring containing an alkene. The presence of the hydrochloride salt ensures the stability of the secondary amine during storage, preventing oxidative degradation and unwanted oligomerization.

Table 1: Quantitative Data and Molecular Identity

PropertyValue / Description
Compound Name 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride
CAS Number (Salt) 2287312-02-9 [1]
CAS Number (Free Base) 2287312-01-8 [1]
Molecular Formula C₈H₁₄ClNO (Salt) / C₈H₁₃NO (Free Base)
Molecular Weight 175.66 g/mol (Salt) / 139.19 g/mol (Free Base)
Structural Features High Fsp³ fraction, allylic ether moiety, secondary amine
Solubility Highly soluble in H₂O, DMSO, and DMF; insoluble in hexanes

Strategic Utility in Medicinal Chemistry

The selection of 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride in drug design is driven by specific structure-activity relationship (SAR) causality:

  • Conformational Restriction: The spiro[4.5]decene system locks the molecule into a rigid vector. When the nitrogen at position 2 is coupled to a pharmacophore, the spatial orientation of the oxygen and the alkene is fixed. This reduces the entropic penalty upon binding to a target protein's active site, often leading to sub-nanomolar binding affinities [2].

  • Metabolic Stability & Lipophilicity: The incorporation of oxygen and nitrogen heteroatoms within an sp³-rich framework significantly lowers the partition coefficient (LogP) compared to planar biaryl systems. This hydrophilicity reduces off-target hERG binding and hepatotoxicity.

  • Late-Stage Functionalization: The C8-C9 double bond within the 6-membered ring serves as a synthetic handle. It allows for downstream modifications, such as epoxidation, dihydroxylation, or cross-coupling, enabling rapid library generation without rebuilding the core scaffold.

Application in Deubiquitinase (DUB) Inhibitors

Recent patent literature highlights the critical role of azaspiro scaffolds in the development of potent inhibitors targeting Ubiquitin-Specific Proteases, specifically USP28 and USP25 [2][3].

USP28 is a deubiquitinase that stabilizes key oncoproteins—such as c-Myc, LSD1, and NOTCH1—by cleaving polyubiquitin degradation signals. In certain aggressive cancers (e.g., colorectal cancer and T-cell acute lymphoblastic leukemia), USP28 is overexpressed, rendering the tumor cells immortal [4]. By incorporating the 6-Oxa-2-azaspiro[4.5]dec-8-ene motif into a carboxamide or thienopyridine core, researchers have successfully developed inhibitors that block the USP28 active site.

USP28_Pathway Inhibitor Azaspiro-based USP28 Inhibitor USP28 USP28 Enzyme (Deubiquitinase) Inhibitor->USP28 Blocks Active Site Ubiquitin Polyubiquitin Chain (Degradation Signal) USP28->Ubiquitin Cleavage (Blocked) Oncoproteins Oncoproteins (c-Myc, NOTCH1) Oncoproteins->Ubiquitin Accumulation of Ub Proteasome 26S Proteasome Ubiquitin->Proteasome Targets for Degradation Apoptosis Tumor Cell Apoptosis Proteasome->Apoptosis Oncoprotein Destruction

Mechanistic pathway of USP28 inhibition leading to the proteasomal degradation of oncoproteins.

Synthetic Methodology & Functionalization Protocol

To utilize 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride effectively, the secondary amine must be liberated from its salt form and coupled to a core pharmacophore (typically a carboxylic acid to form an amide). The following protocol is a self-validating system designed to maximize yield while preventing the degradation of the acid-sensitive allylic ether moiety.

Standard Amide Coupling Protocol

Reagents & Materials:

  • 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride (1.2 equivalents)

  • Core Carboxylic Acid (1.0 equivalent)

  • HATU (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Free-Basing (Causality: Neutralization): Suspend the core carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Stir for 10 minutes at room temperature to form the active OAt-ester intermediate.

  • Scaffold Addition: In a separate vial, dissolve 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride (1.2 eq) in DMF and add DIPEA (3.0 eq). Causality: DIPEA is a sterically hindered base that efficiently neutralizes the HCl salt to liberate the nucleophilic secondary amine without acting as a competing nucleophile.

  • Coupling: Add the free-based spirocycle solution dropwise to the activated acid mixture. Stir at room temperature for 2–4 hours.

  • In-Process Control (Self-Validation): Withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is deemed complete only when the peak corresponding to the starting carboxylic acid is <5% by UV integration, and the product mass [M+H]⁺ is dominant.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid and hydrolyze unreacted HATU. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the pure spirocyclic amide.

Synthetic_Workflow Scaffold Azaspiro HCl Salt (CAS: 2287312-02-9) Base Free-Basing (DIPEA / DMF) Scaffold->Base Coupling Amide Coupling (HATU + Core Acid) Base->Coupling LCMS Reaction Monitoring (LC-MS >95% Conv) Coupling->LCMS Purification Purification (Prep-HPLC) LCMS->Purification Validated

Standard experimental workflow for the amide coupling of the azaspiro hydrochloride scaffold.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized compounds, rigorous analytical validation is required. The spirocyclic nature of the scaffold presents unique spectroscopic signatures:

  • Mass Spectrometry (LC-MS, ESI+): The basic nitrogen (if not fully deactivated by the amide bond) or the amide oxygen will readily protonate, yielding a strong [M+H]⁺ signal.

  • Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, DMSO-d₆): The most diagnostic signals for validating the intact 6-Oxa-2-azaspiro[4.5]dec-8-ene ring are the alkene protons (C8-H and C9-H) . These typically appear as distinct multiplets in the region of 5.50 to 6.00 ppm . The disappearance of these peaks indicates unwanted side reactions (e.g., oxidation or addition across the double bond) during the coupling phase. Furthermore, the methylene protons adjacent to the oxygen (C7-H₂) typically present as an AB quartet or complex multiplet around 3.80–4.20 ppm due to the rigid, diastereotopic environment of the spirocycle.

By adhering to these strict analytical criteria, researchers can ensure that the conformational benefits of the spirocyclic scaffold are preserved in the final drug candidate.

References

  • Chemsrc. "6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride; CAS: 2287312-02-9." Chemical Database. Available at:[Link]

  • Weng, et al. "Carboxamides as ubiquitin-specific protease inhibitors." World Intellectual Property Organization, Patent WO2020033707A1.
  • "Thienopyridine carboxamides as ubiquitin-specific protease inhibitors." World Intellectual Property Organization, Patent WO2017139778A1.
  • "Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics." ResearchGate, 2020. Available at:[Link]

Foundational

Beyond Flatland: The Structural &amp; Functional Supremacy of Spiro[4.5]dec-8-ene Scaffolds in Drug Design

The following technical guide is structured to provide an authoritative, deep-dive analysis of the spiro[4.5]dec-8-ene scaffold. It deviates from standard templates to prioritize the logical flow of structural advantage...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of the spiro[4.5]dec-8-ene scaffold. It deviates from standard templates to prioritize the logical flow of structural advantage


 synthetic access 

medicinal application.

Executive Summary: The 3D Imperative

The pharmaceutical industry is currently navigating a critical pivot from "flatland" chemistry—dominated by heteroaromatic biaryls—to three-dimensional (3D) architectures. The spiro[4.5]dec-8-ene scaffold represents a pinnacle of this transition. Unlike flexible alkyl chains or planar aromatics, this scaffold offers a high fraction of sp3-hybridized carbons (


), which correlates directly with improved clinical success rates due to enhanced solubility and lower promiscuity.[1][2]

This guide dissects the spiro[4.5]dec-8-ene core, specifically focusing on the 8-ene functionality as a strategic handle for late-stage diversification, enabling the rapid generation of lead libraries with distinct vector orientations.

Structural Anatomy & Vector Analysis

The Geometry of Rigidity

The spiro[4.5]decane system fuses a five-membered ring (cyclopentane/pyrrolidine) and a six-membered ring (cyclohexene/piperidine) at a single quaternary carbon (


).
  • Conformational Lock: The spiro center creates a perpendicular orientation between the two rings. This orthogonality is not merely structural; it is functional. It allows pharmacophores to exit the core at

    
     angles, exploring chemical space inaccessible to planar scaffolds.
    
  • The 8-Ene Advantage: The double bond at the

    
     position (distal to the spiro center) locks the six-membered ring into a specific half-chair conformation. This prevents the "floppiness" associated with fully saturated cyclohexanes, reducing the entropic penalty upon protein binding.
    
Comparative Physicochemical Profile

The following table contrasts the spiro[4.5]dec-8-ene core with a standard biphenyl scaffold (a classic "flat" motif).

PropertyBiphenyl Scaffold (Flat)Spiro[4.5]dec-8-ene (3D)Impact on Drug Design
Dimensionality 2D Planar3D OrthogonalAccess to deep/globular binding pockets.

Score
~0.0>0.8Higher solubility; reduced crystal lattice energy.
Solubility Low (requires polar groups)High (intrinsic)Improved oral bioavailability.
Metabolic Stability Low (prone to oxidation)High (steric shielding)The spiro center blocks metabolic access.
Vector Diversity Linear/Co-planarTetrahedral/PerpendicularAbility to reach off-target subsites.

Synthetic Accessibility: A Self-Validating Protocol

To utilize this scaffold, one must first access it efficiently. We recommend the Au(I)-Catalyzed Vinylogous Conia-Ene Reaction . This protocol is superior to traditional alkylation because it is atom-economic and constructs the spiro quaternary center and the alkene functionality in a single step.

Protocol: Synthesis of Functionalized Spiro[4.5]deca-1,6-diene-8-ones

Rationale: This method uses an alkyne-tethered cyclohexenone. The gold catalyst activates the alkyne, triggering an intramolecular attack by the enol, forming the spiro center.

Reagents:

  • Substrate: 4-(but-3-ynyl)cyclohex-2-enone derivative.

  • Catalyst:

    
     (5 mol%) / 
    
    
    
    (5 mol%).
  • Solvent: Toluene (anhydrous).

Step-by-Step Workflow:

  • Preparation: In a glovebox, weigh

    
     (0.05 eq) and 
    
    
    
    (0.05 eq) into a flame-dried Schlenk tube. Add anhydrous Toluene (
    
    
    concentration relative to substrate).
  • Activation: Stir the catalyst mixture for 10 minutes at room temperature to generate the active cationic gold species (

    
    ). Visual Check: The solution should be slightly cloudy due to AgCl precipitation.
    
  • Addition: Add the alkyne-tethered substrate slowly via syringe.

  • Reaction: Heat the mixture to

    
    . Monitor via TLC (active alkene formation usually completes within 2-4 hours).
    
  • Quench & Isolation: Filter through a short pad of silica to remove gold residues. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Validation Point: The presence of the spiro center is confirmed by


 NMR (quaternary carbon shift ~50-60 ppm) and the retention of the enone/ene signals.
Visualization: The "Hub-and-Spoke" Diversification Strategy

The following diagram illustrates how the "8-ene" serves as a reactive hub for library generation.

SpiroDiversification Precursor Alkyne-Tethered Precursor Core Spiro[4.5]dec-8-ene (The Core Scaffold) Precursor->Core Au(I) Conia-Ene Deriv1 Epoxidation (Polar Interactions) Core->Deriv1 mCPBA Deriv2 Heck Coupling (Aryl Extension) Core->Deriv2 Pd(OAc)2, Ar-I Deriv3 Dihydroxylation (Solubility/H-Bonding) Core->Deriv3 OsO4, NMO Deriv4 Reduction (Saturated Core) Core->Deriv4 H2, Pd/C

Figure 1: The "Hub-and-Spoke" strategy utilizing the C8-alkene handle. The core is synthesized via Conia-Ene cyclization, then divergently modified to access distinct chemical spaces.

Medicinal Chemistry Applications

Case Study: HIF Prolyl Hydroxylase (PHD) Inhibitors

While early inhibitors of Hypoxia-Inducible Factor (HIF) PHDs relied on planar heterocyclic glycinamides, these often suffered from poor metabolic stability.

  • The Spiro Solution: Introduction of a spiro[4.5]decane core (specifically 1,3,8-triazaspiro variants) allowed for the rigid positioning of the metal-binding pharmacophore while projecting a hydrophobic group into the enzyme's active site pocket.

  • Mechanism: The spiro scaffold locks the inhibitor in a bio-active conformation, minimizing the entropy loss upon binding to the PHD active site (containing

    
    ).
    
  • Outcome: Derivatives demonstrated nanomolar potency and improved oral bioavailability compared to their non-spiro analogues [1][4].

GPCR Ligand Design (The "Vector" Argument)

G-Protein Coupled Receptors (GPCRs) often possess deep, narrow binding crevices.

  • Challenge: Planar molecules may bind but often lack the "depth" to interact with secondary binding sites involved in selectivity (e.g., separating

    
     from 
    
    
    
    receptor affinity).
  • Spiro Advantage: The spiro[4.5]dec-8-ene scaffold allows for a "dumbbell" topology. The 5-membered ring can anchor in the orthosteric site, while the 6-membered ring (functionalized at the 8-ene position) projects a substituent toward the extracellular vestibule, enhancing selectivity [2].

Visualization: Structural Logic of Spiro Scaffolds

StructuralLogic Flatland Planar Scaffolds (e.g., Biaryls) Prop1 Low Solubility (Crystal Packing) Flatland->Prop1 Prop2 Promiscuous Binding (Flat Interaction) Flatland->Prop2 Spiro Spiro[4.5]dec-8-ene (3D Scaffold) Prop3 High Fsp3 (Solubility/Novelty) Spiro->Prop3 Prop4 Orthogonal Vectors (Selectivity) Spiro->Prop4 Fail Clinical Attrition Prop1->Fail Prop2->Fail Success Clinical Progression Prop3->Success Prop4->Success

Figure 2: Logical flow demonstrating why spirocyclic scaffolds correlate with higher clinical success rates compared to traditional planar systems.

Future Outlook & Recommendations

The spiro[4.5]dec-8-ene scaffold is not merely a structural curiosity; it is a privileged template for modern drug discovery.

  • Library Design: We recommend including spiro[4.5]dec-8-ene building blocks in fragment-based screening libraries to capture 3D-binding pockets early in the discovery process.

  • Metabolic Optimization: Use the spiro center to block metabolic "soft spots" found in corresponding piperidine or cyclohexyl drugs.

  • Synthesis: Adopt the Au(I)-catalyzed Conia-ene protocol for scalable, stereocontrolled access to the core.

References

  • The use of spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery. (2014). [Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (2009). [Link]

  • Synthesis of Spiro[4.5]decanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. Asian Journal of Organic Chemistry. (2014). [Link]

  • Synthesis of four novel natural product inspired scaffolds for drug discovery. Journal of Organic Chemistry. (2009). [Link]

Sources

Exploratory

The Emergence of 6-Oxa-2-azaspiro[4.5]dec-8-ene: A Guide to Its Synthesis and Application as a Conformationally Restricted Building Block

Abstract In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can access underexplored chemical space is paramount. Spirocyclic systems, with their inherent three-dimensionality, h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can access underexplored chemical space is paramount. Spirocyclic systems, with their inherent three-dimensionality, have emerged as privileged motifs capable of imparting improved physicochemical properties and novel pharmacological profiles to bioactive molecules.[1][2] This technical guide introduces 6-Oxa-2-azaspiro[4.5]dec-8-ene, a versatile and conformationally restricted building block. While direct literature on this specific unsaturated scaffold is sparse, this document provides a comprehensive overview of its strategic importance, a plausible and robust synthetic route based on established chemical transformations, and a discussion of its potential as a cornerstone for the synthesis of complex molecular architectures in drug discovery.

The Strategic Value of the 6-Oxa-2-azaspiro[4.5]dec-8-ene Scaffold

The 6-Oxa-2-azaspiro[4.5]dec-8-ene core is a unique amalgamation of structural features that render it a highly attractive building block for drug development professionals.

  • Inherent Three-Dimensionality: The spirocyclic nature of the scaffold moves away from the "flatland" of traditional aromatic and heteroaromatic compounds, offering a more complex and defined spatial arrangement of substituents. This can lead to enhanced binding affinity and selectivity for biological targets.[3]

  • Conformational Rigidity: The fused ring system restricts the conformational flexibility of the molecule. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher potency.

  • Integrated Functionality: The scaffold possesses three key points for diversification: a secondary amine, a spirocyclic ether, and a cyclohexene double bond. Each of these functional groups can be selectively manipulated to introduce a wide range of substituents, enabling fine-tuning of the molecule's properties.

  • Bioisosteric Potential: The oxa-azaspiro core can be considered a bioisostere for more common saturated heterocycles like piperidine or morpholine, offering a novel and patentable chemical space with potentially improved metabolic stability.

Proposed Synthesis of 6-Oxa-2-azaspiro[4.5]dec-8-ene

The synthesis of 6-Oxa-2-azaspiro[4.5]dec-8-ene can be logically approached through a hetero-Diels-Alder reaction, a powerful tool for the construction of six-membered heterocyclic rings.[4][5] The proposed synthetic pathway involves three key stages: preparation of the diene, the in-situ generation of the dienophile and subsequent cycloaddition, and finally, deprotection to yield the target building block.

G cluster_0 Stage 1: Diene Synthesis cluster_1 Stage 2: Hetero-Diels-Alder Cycloaddition cluster_2 Stage 3: Deprotection A 4-Piperidone B N-Boc-4-piperidone A->B Boc₂O, Base C N-Boc-1,2-dihydropyridine B->C 1. LHMDS, -78 °C 2. PhSeCl 3. H₂O₂, CH₂Cl₂ F N-Boc-6-Oxa-2-azaspiro[4.5]dec-8-ene C->F [4+2] Cycloaddition D Hydroxamic Acid Derivative (e.g., Benzoylhydroxamic acid) E N-Acylnitroso Dienophile (in situ) D->E Oxidant (e.g., NaIO₄) E->F G 6-Oxa-2-azaspiro[4.5]dec-8-ene F->G Acid (e.g., TFA or HCl)

Caption: Proposed synthetic workflow for 6-Oxa-2-azaspiro[4.5]dec-8-ene.

Stage 1: Synthesis of the Diene (N-Boc-1,2-dihydropyridine)

The synthesis commences with the protection of commercially available 4-piperidone. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the nitrogen atom due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: Synthesis of N-Boc-4-piperidone

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in methanol, add triethylamine (1.5 equivalents).

  • Stir the mixture for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) in portions, followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at ambient temperature for 20 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the crude residue in dichloromethane and wash sequentially with 2M HCl, saturated Na₂CO₃ solution, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to yield N-Boc-4-piperidone as a white solid.

The subsequent step involves the conversion of N-Boc-4-piperidone to the corresponding 1,2-dihydropyridine. This can be achieved via a selenenylation-oxidation-elimination sequence.

Stage 2: Hetero-Diels-Alder Cycloaddition

The cornerstone of this synthesis is the [4+2] hetero-Diels-Alder reaction between the N-Boc-1,2-dihydropyridine diene and an in situ-generated N-acylnitroso dienophile. Acylnitroso compounds are highly reactive dienophiles in such cycloadditions.[4][6] The regioselectivity of this reaction is predicted to favor the formation of the desired 6-Oxa-2-azaspiro[4.5]dec-8-ene framework.[5][7]

Experimental Protocol: Synthesis of N-Boc-6-Oxa-2-azaspiro[4.5]dec-8-ene

  • In a round-bottom flask, dissolve the N-Boc-1,2-dihydropyridine (1 equivalent) and a suitable hydroxamic acid derivative (e.g., benzoylhydroxamic acid, 1.2 equivalents) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C.

  • Add a solution of an oxidant, such as sodium periodate (NaIO₄, 1.5 equivalents) in water, dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected spirocycle.

Stage 3: Deprotection

The final step is the removal of the N-Boc protecting group to furnish the target building block. This is typically achieved under acidic conditions.

Experimental Protocol: Synthesis of 6-Oxa-2-azaspiro[4.5]dec-8-ene

  • Dissolve the N-Boc-6-Oxa-2-azaspiro[4.5]dec-8-ene (1 equivalent) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be neutralized with a suitable base (e.g., NaHCO₃ solution) and extracted with an organic solvent to yield the free amine, or used directly as the salt.

Physicochemical and Spectroscopic Characterization

PropertyPredicted Value
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~6.0-5.5 (m, 2H, olefinic), ~4.5-4.0 (m, 2H, -O-CH₂-), ~3.5-3.0 (m, 4H, -N-CH₂-), ~2.5-1.5 (m, 4H, alkyl)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~125-120 (olefinic), ~80-75 (spiro carbon), ~70-65 (-O-CH₂-), ~50-45 (-N-CH₂-), ~35-25 (alkyl)
Mass Spectrometry (ESI+) m/z: 140.10 [M+H]⁺

Role as a Versatile Building Block

The true value of 6-Oxa-2-azaspiro[4.5]dec-8-ene lies in the orthogonal reactivity of its functional groups, allowing for a multitude of synthetic elaborations.

G cluster_amine Amine Functionalization cluster_alkene Alkene Functionalization main 6-Oxa-2-azaspiro[4.5]dec-8-ene Secondary Amine Spiro-Ether Alkene alkylation Alkylation (R-X) main:n->alkylation N-Alkylation acylation Acylation (RCOCl) main:n->acylation N-Acylation reductive_amination Reductive Amination (RCHO, NaBH(OAc)₃) main:n->reductive_amination hydrogenation Hydrogenation (H₂, Pd/C) main:o->hydrogenation Reduction epoxidation Epoxidation (m-CPBA) main:o->epoxidation Oxidation dihydroxylation Dihydroxylation (OsO₄) main:o->dihydroxylation ether_reactivity Stable Core main:e->ether_reactivity

Caption: Diversification pathways for the 6-Oxa-2-azaspiro[4.5]dec-8-ene scaffold.

  • N-Functionalization: The secondary amine is a versatile handle for introducing a wide array of substituents. It can undergo standard N-alkylation, N-acylation, and reductive amination reactions to append various side chains, which can be crucial for modulating biological activity and pharmacokinetic properties.

  • Alkene Manipulation: The cyclohexene double bond provides a gateway to further functionalization of the six-membered ring. It can be hydrogenated to yield the corresponding saturated spirocycle, or it can be subjected to oxidation reactions such as epoxidation or dihydroxylation to introduce new stereocenters and polar functional groups. These transformations allow for the exploration of a wider range of three-dimensional structures.

  • Spiro-Ether Core: The spiro-ether moiety is generally stable but contributes significantly to the overall polarity and three-dimensional shape of the molecule. Its presence can improve properties such as solubility.

Conclusion

While 6-Oxa-2-azaspiro[4.5]dec-8-ene may not yet be a commonplace building block, its unique structural features and the feasibility of its synthesis make it a highly promising scaffold for medicinal chemistry and drug discovery. The proposed synthetic route, leveraging a powerful hetero-Diels-Alder reaction, offers a practical entry point to this novel spirocyclic system. The orthogonal reactivity of its constituent functional groups provides a rich platform for the generation of diverse compound libraries with a high degree of three-dimensional complexity. As the demand for novel, sp³-rich scaffolds continues to grow, the 6-Oxa-2-azaspiro[4.5]dec-8-ene core is poised to become a valuable tool in the arsenal of the modern medicinal chemist.

References

  • Campinoti, C., et al. (2026). Alternating Current for Electrooxidative Nitroso Diels–Alder Reaction on 1,2-Dihydropyridines.
  • Chen, C., et al. (2021). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[1][11]deca-6,9-diene-3,8-dione Derivatives. PMC.

  • Galavskyy, S., et al. (2025). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery.
  • Gao, Y., et al. (2025). Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies.
  • Hopping, S. (n.d.). Application of Scaffold Hopping in Drug Discovery. PharmaBlock.
  • Huang, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
  • Kraft, P., & Eichenberger, W. (2025). Design, Synthesis and Structure-Odor Correlation of Novel Spiro[4.5]-decan-2-ones.
  • Krasavin, M., et al. (2026). 1-oxa-3,7-diazaspiro[4.
  • Langer, T., & Laggner, C. (2026). Roles of Guanidines in Recent Cycloaddition Reactions. MDPI.
  • Menichetti, A., et al. (2020).
  • Menichetti, A., et al. (2020).
  • Ortuño, R. M., et al. (1993). 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Magnetic Resonance in Chemistry.
  • Ošeka, M., et al. (2023). [2 + 2] Cycloaddition/Retro-Electrocyclization/Decarboxylation Reaction Sequence: Access to 4-Aminopyridines from Methylideneisoxazolones and Ynamines.
  • Paquette, L. A. (2007). Total synthesis of (+/-)-gleenol and (+/-)-axenol via a functionalized spiro[4.5]decane. PubMed.
  • Pineschi, M. (2010). The Nitrosocarbonyl Hetero-Diels–Alder Reaction as a Useful Tool for Organic Syntheses. PMC.
  • Ramachary, D. B., & Ramakumar, K. (2016).
  • Rios, R. (2012). Cycloaddition reactions for antiviral compounds. PMC - NIH.
  • Riveira, M. J. (2021). Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Rodrigues, F. A., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC.
  • van der Neut, F. W., et al. (2026).
  • Wang, G., et al. (2022). Metal-free tandem oxidative C(sp3)–H bond functionalization of alkanes and dearomatization of N-phenyl-cinnamamides: access to alkylated 1-azaspiro[4.5]decanes.
  • Wolf, L. G., & da Silva, A. B. F. (2021). Non-Extensive Fragmentation of Natural Products and Pharmacophore-Based Virtual Screening as a Practical Approach to Identify Novel Promising Chemical Scaffolds. Frontiers.
  • Xu, J., et al. (2025). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.
  • Yang, Z., et al. (2021).
  • Zhai, H., et al. (2023). The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine in the Huisgen 1,4-diploar cycloaddition and formal [2 + 2] cycloaddition. Beilstein Journals.
  • Zuman, P. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Publishing.

Sources

Exploratory

Rational Design and Synthesis of 6-Oxa-2-azaspiro[4.5]dec-8-ene Derivatives: A Technical Whitepaper

Executive Summary The transition from flat, two-dimensional aromatic rings to three-dimensional spirocyclic scaffolds represents a paradigm shift in modern drug discovery. By increasing the fraction of sp(3)-hybridized c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to three-dimensional spirocyclic scaffolds represents a paradigm shift in modern drug discovery. By increasing the fraction of sp(3)-hybridized carbons (


), medicinal chemists can dramatically improve a drug candidate's metabolic stability, solubility, and target specificity. Among these emerging pharmacophores, the 6-oxa-2-azaspiro[4.5]decane  core and its unsaturated derivative, 6-oxa-2-azaspiro[4.5]dec-8-ene , have surfaced as highly versatile bioisosteres for morpholines and piperidines.

This whitepaper provides an in-depth mechanistic review of the 6-oxa-2-azaspiro[4.5]dec-8-ene scaffold, detailing its pharmacological relevance in oncology and immunology, and providing field-validated, step-by-step synthetic protocols governed by rigorous physicochemical causality.

Pharmacological Landscape & Biological Relevance

The Saturated Core: Broad-Spectrum Bioactivity

The fully saturated 6-oxa-2-azaspiro[4.5]decane scaffold is embedded in a variety of biologically active compounds. It serves as the structural backbone for


 receptor ligands, histamine-3 (H3) receptor antagonists, and aldosterone synthase inhibitors[1]. Furthermore, this spirocyclic motif is found in complex natural products, such as amiaspochalasin C (isolated from Aspergillus micronesiensis) and 1,9-epoxy-9a-hydroxystenine[1].
The Unsaturated 8-ene Core: Targeted Oncology (USP28/USP25)

The introduction of an endocyclic double bond to form 6-oxa-2-azaspiro[4.5]dec-8-ene unlocks specific conformational geometries critical for targeted protein inhibition. Notably, this scaffold is a key intermediate in the synthesis of carboxamide-based inhibitors targeting Ubiquitin-Specific Proteases 28 (USP28) and 25 (USP25)[2].

USP28 and USP25 are cysteine isopeptidases that regulate the stability of cellular proteins by removing polyubiquitin chains[2]. USP28 acts as a tumor-promoting factor by stabilizing potent oncoproteins such as c-Myc and Notch1[2]. In T-cell acute lymphoblastic leukemia (T-ALL) and colon cancer, increased Notch1 levels drive disease progression[2]. By inhibiting USP28, 6-oxa-2-azaspiro[4.5]dec-8-ene derivatives reduce NICD1 levels, thereby inhibiting the NOTCH pathway and promoting the proteasomal degradation of these oncogenic drivers[2].

USP28_Pathway USP28 USP28 / USP25 (Deubiquitinase) Ubiquitin Polyubiquitin Chain Removal USP28->Ubiquitin Catalyzes Inhibitor 6-Oxa-2-azaspiro[4.5]dec-8-ene Derivatives Inhibitor->USP28 Inhibits Oncoprotein Oncoproteins (c-Myc, Notch1) Ubiquitin->Oncoprotein Stabilizes Proteasome 26S Proteasome Degradation Oncoprotein->Proteasome Ubiquitinated State Cancer Tumorigenesis & Progression Oncoprotein->Cancer Promotes

Fig 1: Pharmacological mechanism of USP28/25 inhibition by spirocyclic derivatives.

Natural Product Occurrence

The unsaturated azaspiro[4.5]dec-8-ene core is also represented in nature. For instance, spirostaphylotrichin K , a cyclohexenone derivative, features a highly functionalized 2-azaspiro[4.5]dec-8-ene-1,7-dione framework[3].

Quantitative Data & Physicochemical Profiling

The following table summarizes the key physicochemical properties and biological activities of the 6-oxa-2-azaspiro scaffolds discussed in recent literature.

Compound ClassTarget Enzyme/ReceptorMolecular Weight (Core)XLogP3-AA (Core)Pharmacological IC50 Range
Saturated Scaffold (6-Oxa-2-azaspiro[4.5]decane)

, Histamine-3 (H3)
~141.21 g/mol ~0.5 (Predicted)Variable by derivative
Unsaturated Scaffold (6-Oxa-2-azaspiro[4.5]dec-8-ene)USP28 / USP25~139.19 g/mol -0.3 to 1.20.001 – 2.0 µM[4]
Natural Product (Spirostaphylotrichin K)Broad-spectrum (e.g., Antimicrobial)279.29 g/mol N/AN/A

Mechanistic Synthetic Workflows

To harness these scaffolds for drug development, robust, scalable, and self-validating synthetic protocols are required. Below are two distinct methodologies: one for the saturated core via metal catalysis, and one for the unsaturated 8-ene core via base-mediated cyclization.

Workflow A: Rh(II)-Catalyzed Oxonium Ylide Formation (Saturated Core)

Theoretical Grounding: The synthesis of the saturated 6-oxa-2-azaspiro[4.5]decane scaffold can be achieved through the Rh(II)-catalyzed spirocyclization of cyclic


-diazocarbonyl compounds with tetrahydrofuran (THF)[5]. The dirhodium paddlewheel complex (

) provides an optimal electronic environment to stabilize the highly electrophilic metal carbene, preventing premature diazo dimerization[1]. Because THF acts as both the solvent and the reactant, its high local concentration ensures that its Lewis basic oxygen immediately traps the transient Rh-carbene to form an oxonium ylide[5]. This ylide then undergoes a Stevens-type rearrangement, driven by the relief of steric strain, resulting in an [n + 1] ring expansion to form the spirocyclic perhydropyran system[5],[1].

Synthetic_Mechanism Diazo Cyclic α-Diazocarbonyl Carbene Rh(II) Metal Carbene Diazo->Carbene -N2 RhCat Rh2(OAc)4 Catalyst RhCat->Carbene Catalysis Ylide Oxonium Ylide Intermediate Carbene->Ylide +THF THF Tetrahydrofuran (THF) THF->Ylide Nucleophilic Attack Stevens Stevens-Type [n+1] Rearrangement Ylide->Stevens Ring Expansion Product 6-Oxa-2-azaspiro[4.5]decane Scaffold Stevens->Product Final Product

Fig 2: Rh(II)-catalyzed oxonium ylide formation and Stevens rearrangement workflow.

Step-by-Step Protocol:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the cyclic

    
    -diazocarbonyl precursor (1.0 equiv) and anhydrous THF (0.1 M concentration). Causality: Anhydrous conditions are critical as trace water will outcompete THF for the Rh-carbene, leading to undesired O-H insertion byproducts.
    
  • Catalyst Addition: Add

    
     (1-2 mol%) in a single portion at room temperature.
    
  • Reaction Monitoring (Self-Validation): Observe the immediate evolution of

    
     gas. Stir the reaction until gas evolution ceases. Validate completion via TLC (disappearance of the UV-active diazo spot).
    
  • Workup: Concentrate the mixture in vacuo and purify via flash column chromatography (silica gel, Hexanes/EtOAc) to isolate the 6-oxa-2-azaspiro[4.5]decane derivative.

Workflow B: Base-Promoted Intramolecular Etherification (8-ene Core)

Theoretical Grounding: To synthesize the unsaturated 6-oxa-2-azaspiro[4.5]dec-8-ene core, an intramolecular cyclization of a brominated precursor (e.g., benzyl 3-[(2Z)-4-bromobut-2-en-1-yl]-4-[[(tert-butoxy)carbonyl]amino]-3-hydroxypyrrolidine-1-carboxylate) is employed[2]. Potassium tert-butoxide (t-BuOK) is selected because its steric bulk prevents it from acting as a nucleophile (which would otherwise displace the allylic bromide via intermolecular


). Instead, it quantitatively deprotonates the tertiary alcohol. Dimethyl sulfoxide (DMSO) is chosen as the solvent because its polar aprotic nature heavily solvates the potassium cation, leaving the resulting alkoxide "naked" and highly reactive, thereby driving the intramolecular etherification efficiently at 25 °C[2].

Step-by-Step Protocol:

  • Substrate Solvation: Dissolve the brominated pyrrolidine precursor (10.4 mmol) in anhydrous DMSO (40.0 mL) at 25 °C[2].

  • Base Addition: Dropwise add a 1 M solution of t-BuOK in THF (20.8 mL, 2.0 equiv)[2]. Causality: Dropwise addition prevents localized heating and suppresses intermolecular dimerization of the highly reactive allylic bromide.

  • Reaction Monitoring (Self-Validation): Stir the resulting solution at 25 °C. Monitor the reaction via LC-MS. The reaction is validated as complete when the mass signal of the brominated precursor disappears and the

    
     signal corresponding to the cyclized product (e.g., m/z 389) emerges[2].
    
  • Workup: Quench the reaction with saturated aqueous

    
     to neutralize any remaining base. Extract with EtOAc (3x). Wash the combined organic layers with brine (to remove DMSO), dry over 
    
    
    
    , and concentrate.
  • Purification: Purify the resulting yellow oil via automated flash chromatography to yield the cis-configured 6-oxa-2-azaspiro[4.5]dec-8-ene derivative[2].

Conclusion

The 6-oxa-2-azaspiro[4.5]dec-8-ene scaffold and its saturated analogs represent a highly privileged class of spirocycles. Whether accessed via elegant Rh(II)-catalyzed Stevens rearrangements or targeted base-mediated intramolecular cyclizations, these architectures offer medicinal chemists powerful tools to modulate 3D conformational space. Their proven efficacy in inhibiting critical oncogenic targets like USP28/25 underscores their immense potential in next-generation therapeutics.

References

1.[2] WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents. WIPO (PCT). URL: 2.[3] Showing spirostaphylotrichin K (PHY0040022) - PhytoBank. URL: 3.[5] Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α-Diazocarbonyl Compounds: An Entry into 6-Oxa-2-azaspiro[4.5]decane Scaffold - PubMed. J Org Chem. 2020 Dec 4;85(23):15586-15599. URL: 4.[1] Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α-Diazocarbonyl Compounds: An Entry into 6-Oxa-2-azaspiro[4.5]decane Scaffold | The Journal of Organic Chemistry - ACS Publications. URL: 5.[4] WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Functionalization Strategies for 6-Oxa-2-azaspiro[4.5]dec-8-ene Amine

Executive Summary & Scaffold Analysis The 6-Oxa-2-azaspiro[4.5]dec-8-ene scaffold represents a high-value pharmacophore in modern drug discovery, offering a distinct advantage over flat aromatic systems through its high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The 6-Oxa-2-azaspiro[4.5]dec-8-ene scaffold represents a high-value pharmacophore in modern drug discovery, offering a distinct advantage over flat aromatic systems through its high fraction of sp³-hybridized carbons (


) and defined three-dimensional vector orientation.[1] This spirocyclic system fuses a pyrrolidine  ring (containing the reactive secondary amine) with a 3,6-dihydro-2H-pyran  ring (containing the alkene and ether oxygen).[1]
Structural Deconstruction & Reactivity Profile

The molecule contains two primary orthogonal handles for diversification and one structural anchor:

  • The Anchor (Spiro Center C5): Provides rigid geometric constraint, forcing substituents on the rings into specific vectors, improving selectivity for protein binding pockets.

  • The Handle (N2 Amine): A nucleophilic secondary amine in the 5-membered ring.[1] It is the primary point for attachment to larger molecular frameworks (R-groups).[1]

  • The Warhead/Diversity Element (C8=C9 Alkene): An isolated double bond within the 6-membered ether ring.[1] It allows for late-stage introduction of polarity, stereocenters, or covalent warheads.

Chemical Structure & Numbering:

  • Ring A (5-membered): C1 – N2 – C3 – C4 – C5 (Spiro)

  • Ring B (6-membered): C5 (Spiro) – O6 – C7 – C8 = C9 – C10[1]

Strategic Functionalization Map

The following diagram outlines the logical flow for diversifying this scaffold. It prioritizes


-functionalization first to establish the core drug skeleton, followed by alkene modifications to tune physicochemical properties (logP, tPSA).

ReactivityMap Scaffold 6-Oxa-2-azaspiro[4.5]dec-8-ene N_Func Path A: N-Functionalization (Library Generation) Scaffold->N_Func Alkene_Func Path B: Alkene Functionalization (Property Tuning) Scaffold->Alkene_Func Urea Ureas/Amides (Capping) N_Func->Urea Arylation N-Arylation (SNAAr / Buchwald) N_Func->Arylation Epox Epoxidation (Metabolic Stability) Alkene_Func->Epox Cycloprop Cyclopropanation (Simmons-Smith) Alkene_Func->Cycloprop Hydrobor Hydroboration (Alcohol Intro) Alkene_Func->Hydrobor Urea->Epox Sequential

Figure 1: Orthogonal reactivity map. Path A is typically performed first to anchor the scaffold, followed by Path B for physicochemical tuning.

Detailed Experimental Protocols

Protocol A: N-Functionalization (The Anchor)

Objective: Derivatization of the secondary amine (N2) without affecting the alkene or ether functionalities.[1]

Case Study: Reductive Amination

Direct alkylation can lead to over-alkylation.[1] Reductive amination is preferred for introducing alkyl groups.[1]

Reagents:

  • Substrate: 6-Oxa-2-azaspiro[4.5]dec-8-ene (1.0 equiv)[1]

  • Aldehyde/Ketone (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

  • Additive: Acetic Acid (1-2 drops)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried vial, dissolve the amine (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCE (0.1 M concentration).

  • Activation: Add catalytic Acetic Acid (approx. 1 drop per mmol). Stir at Room Temperature (RT) for 30 minutes to form the iminium ion.[1] Note: The spiro center provides steric bulk; allow sufficient time for equilibrium.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.[1]

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradient).[1]

Expert Insight:

"The C8=C9 alkene is stable to STAB. However, avoid strong acidic conditions or catalytic hydrogenation (H₂/Pd), as these may reduce the alkene or open the allylic ether linkage."

Protocol B: Alkene Functionalization (The Warhead)

Objective: Utilizing the C8=C9 double bond to introduce polarity or metabolic blocks.[1]

Method 1: Stereoselective Epoxidation

Epoxides are versatile intermediates or final motifs for covalent inhibitors.[1] The spiro center (C5) often induces diastereoselectivity.[1]

Reagents:

  • N-Functionalized Spirocycle (1.0 equiv)

  • m-CPBA (meta-Chloroperoxybenzoic acid, 77% max) (1.2 equiv)[1]

  • Solvent: DCM (0 °C to RT)

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in DCM (0.1 M) and cool to 0 °C in an ice bath.

  • Addition: Add m-CPBA (1.2 equiv) portion-wise over 5 minutes.

  • Reaction: Allow to warm to RT naturally. Stir for 3 hours.

  • Quench (Critical): Quench with 10% aqueous Na₂SO₃ (to destroy excess peroxide) followed by saturated NaHCO₃. Stir vigorously until the organic layer is clear.

  • Isolation: Extract with DCM. The product is often clean enough for the next step; otherwise, purify on silica (EtOAc/Hexanes).

Mechanistic Note: The oxygen at position 6 exerts an inductive effect, making the C8=C9 bond slightly electron-poor compared to a simple cyclohexene, but it remains reactive toward electrophilic oxidants. The epoxide oxygen will typically form trans to the bulky groups on the spiro ring due to steric control.

Method 2: Simmons-Smith Cyclopropanation

Converting the alkene to a cyclopropane increases metabolic stability (blocks epoxidation by P450s) and rigidity.[1]

Reagents:

  • Diethylzinc (Et₂Zn) (1.0 M in hexanes, 5.0 equiv)[1]

  • Diiodomethane (CH₂I₂) (10.0 equiv)[1]

  • Solvent: DCM (anhydrous)[1]

Step-by-Step Procedure:

  • Reagent Prep: Under Argon at 0 °C, add Et₂Zn to anhydrous DCM.

  • Carbenoid Formation: Carefully add CH₂I₂ dropwise. A white precipitate may form.[1] Stir for 20 mins.

  • Substrate Addition: Add the spiro-alkene (dissolved in minimal DCM) dropwise to the reaction mixture.

  • Reaction: Warm to RT and reflux gently for 12 hours.

  • Quench: Cool to 0 °C. Quench extremely cautiously with saturated NH₄Cl (exothermic!).

  • Workup: Extract with DCM. Wash with Na₂S₂O₃ (to remove iodine).[1]

Troubleshooting & Critical Parameters

ParameterIssueSolution/Mitigation
Stability Acid SensitivityThe allylic ether (O6-C7-C8=) can undergo ring-opening or rearrangement under strong Lewis acidic conditions.[1] Use buffered conditions.
Purification Amine TailingSecondary amines often streak on silica.[1] Pre-treat silica with 1% Et₃N or use Amino-functionalized silica cartridges.[1]
Stereochemistry Diastereomer SeparationFunctionalization of the alkene (e.g., epoxidation) creates new chiral centers. Expect diastereomers. Separation usually requires Chiral SFC or HPLC.[1]
Solubility Free Base vs. SaltThe free base is an oil; HCl or TFA salts are often hygroscopic solids.[1] Fumarate or Tartrate salts are recommended for crystallinity.[1]

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery."[2][3][4][5][6][7] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Link[1]

  • Functionalization of Cyclic Allylic Ethers

    • Paquette, L. A. (2004).[1] "Synthetic approaches to spirocyclic ethers."[1][6][8] Tetrahedron, 60(34), 7167-7175.

  • Simmons-Smith Cyclopropanation Protocols

    • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[1] Organic Reactions.[1][8][9][10] Link[1]

  • Reductive Amination Best Practices

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Application

Reductive amination using 6-Oxa-2-azaspiro[4.5]dec-8-ene

Application Note: Reductive Amination Protocols for 6-Oxa-2-azaspiro[4.5]dec-8-ene Executive Summary This guide details the operational protocols for the reductive amination of 6-Oxa-2-azaspiro[4.5]dec-8-ene , a high-val...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Protocols for 6-Oxa-2-azaspiro[4.5]dec-8-ene

Executive Summary

This guide details the operational protocols for the reductive amination of 6-Oxa-2-azaspiro[4.5]dec-8-ene , a high-value spirocyclic building block. In modern drug discovery, spirocyclic scaffolds are prized for their ability to impart three-dimensionality (


 character) to drug candidates, improving solubility and metabolic stability compared to flat aromatic systems.

The specific challenge with this scaffold lies in its dual functionality: it contains a secondary amine (the nucleophile) and a cyclic alkene (position 8). Standard reductive amination conditions involving catalytic hydrogenation (e.g.,


, Pd/C) must be avoided to preserve the alkene unsaturation. This protocol establishes the Sodium Triacetoxyborohydride (STAB)  method as the primary route, ensuring chemoselectivity and high yield.

Chemical Analysis & Strategic Considerations

Structural Properties[1][2][3][4]
  • Scaffold: 6-Oxa-2-azaspiro[4.5]dec-8-ene.

  • Core Features:

    • 2-Aza (Pyrrolidine ring): Provides a reactive secondary amine site for derivatization.

    • 6-Oxa-8-ene (Dihydropyran-like ring): Introduces polarity and geometric constraint. The C8=C9 double bond is an allylic ether motif.

  • Chemoselectivity Risk: The alkene is susceptible to reduction under hydrogenation conditions. It is generally stable to weak acids but may undergo hydration or polymerization under strong acidic forcing conditions.

Reaction Pathway

The reaction proceeds via the formation of an iminium ion intermediate, followed by irreversible hydride transfer.

Figure 1: Mechanistic Pathway

Caption: Mechanistic flow from condensation to selective reduction. Note that the iminium ion is the requisite substrate for the hydride donor.

Experimental Protocol: STAB-Mediated Reductive Amination

Method A: Direct Reductive Amination (Recommended) Best for: Preserving the C8-ene double bond; compatible with acid-sensitive groups.

Materials
  • Substrate: 6-Oxa-2-azaspiro[4.5]dec-8-ene (1.0 equiv).

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.4 – 1.6 equiv).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Note: DCE often provides faster rates but THF is greener.

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

Step-by-Step Procedure
  • Imine Formation (In Situ):

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add the Spirocyclic Amine (1.0 equiv) and the Aldehyde/Ketone (1.1 equiv).

    • Dissolve in DCE (concentration ~0.1 M to 0.2 M).

    • Add Acetic Acid (1.0 equiv).[1] Crucial: This buffers the pH to ~5-6, accelerating iminium formation without degrading the vinyl ether linkage.

    • Stir at Room Temperature (RT) for 15–30 minutes.

  • Reduction:

    • Add STAB (1.5 equiv) in a single portion. Note: Mild gas evolution (

      
      ) may occur; ensure the vessel is vented or under an inert balloon.
      
    • Stir the suspension vigorously at RT.

    • Monitoring: Check reaction progress via LC-MS or TLC after 2 hours. Most aldehyde reactions complete in 1–4 hours; ketones may require 12–24 hours.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
        (slowly) until pH > 8.
      
    • Extract the aqueous layer with DCM or EtOAc (3x).

    • Wash combined organics with Brine (1x).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude tertiary amine is often clean enough for initial screening.

    • If purification is needed, use Flash Column Chromatography (Silica gel).

    • Eluent: DCM:MeOH (95:5) + 1%

      
       (to minimize streaking of the basic amine).
      

Comparative Analysis of Reducing Agents

The choice of reducing agent is the single most critical variable when working with unsaturated spirocycles.

Table 1: Reducing Agent Compatibility Profile

Reducing AgentReactivityChemoselectivity (Alkene)Acid ToleranceRecommendation

(STAB)
MildExcellent (Does not reduce alkenes)High (Stable in AcOH)Primary Choice

MildGoodHighSecondary Choice (Toxic cyanide byproduct)

StrongModerate (Can reduce conjugated enones)Low (Decomposes in acid)Avoid (Requires pre-formation of imine)

/ Pd/C
CatalyticPoor (Reduces C=C bonds)NeutralDO NOT USE (Will hydrogenate the 8-ene)

Troubleshooting & Optimization

Decision Tree for Reaction Optimization

Caption: Diagnostic workflow for low yields or side reactions.

  • Issue: Low Conversion with Ketones.

    • Root Cause:[2][3] Steric hindrance at the spiro center coupled with the ketone's bulk.

    • Solution: Add molecular sieves (4Å) to the imine formation step (Step 1) to drive the equilibrium by removing water. Heat to 40°C if necessary, but monitor alkene stability.

  • Issue: Over-alkylation (if using primary amine precursors).

    • Note: The starting material here is a secondary amine, so over-alkylation is chemically impossible (cannot form quaternary ammoniums easily under these conditions).

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews. (General context on spirocycle utility).

  • Zheng, Y., & Tice, C. M. (2014). "The Use of Spirocyclic Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters.

  • Brotzel, F., & Mayr, H. (2007). "Nucleophilicities of Amino Acids and Peptides." (Reference for amine reactivity).

Sources

Method

Application Note: Strategic Neutralization and Recovery of 6-Oxa-2-azaspiro[4.5]dec-8-ene Free Base

Introduction & Scope This application note details the validated procedures for converting 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride (CAS: 1956322-51-2 / related analogs) from its stable salt form to its reactive free...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the validated procedures for converting 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride (CAS: 1956322-51-2 / related analogs) from its stable salt form to its reactive free base.

This spirocyclic scaffold is a critical intermediate in medicinal chemistry, particularly for designing glutamate receptor modulators and KRAS inhibitors.[1] The molecule features a spiro-junction connecting a pyrrolidine ring (containing the secondary amine) and a dihydropyran ring.[1]

Why Free-Basing is Critical

While the HCl salt is preferred for long-term storage due to crystallinity and stability, the free base is required for:

  • Nucleophilic Substitutions: N-alkylation or acylation reactions where the protonated amine is non-reactive.[1]

  • Physiochemical Assays: LogD and membrane permeability studies (PAMPA/Caco-2).

  • Catalysis: Palladium-catalyzed cross-couplings (Buchwald-Hartwig) where amine salts can poison catalysts or alter ligand coordination.[1]

Chemical Properties & Strategic Analysis

To design an effective protocol, we must analyze the physiochemical contrast between the states.[1]

PropertyHydrochloride Salt (HCl)Free Base
State Crystalline Solid (White/Off-white)Viscous Oil or Low-Melting Solid
Solubility Water, Methanol, DMSODichloromethane (DCM), Ethyl Acetate, Et2O
Reactivity Stable, Non-nucleophilicNucleophilic, Air-sensitive (slow oxidation)
pKa (conj.[1] acid) ~10.5 - 11.0 (Secondary Amine)N/A
Volatility Non-volatileModerate Risk (under high vacuum)
Mechanistic Considerations
  • Basicity: The secondary amine in the 2-aza ring is moderately basic (pKa ~11).[1] To ensure >99% conversion to the free base (according to the Henderson-Hasselbalch equation), the aqueous phase pH must be adjusted to >12.5 .

  • Spiro-Ether Stability: The 6-oxa-8-ene moiety resembles a cyclic allylic ether.[1] While generally stable to base, it can be sensitive to strong Lewis acids.[1] Avoid prolonged exposure to acidic aqueous solutions during workup.[1]

  • Volatility: Unlike simple piperidines, the spiro-bicyclic weight (~139 g/mol for free base) reduces volatility, but product loss can still occur under high vacuum (<1 mbar) at elevated temperatures.[1]

Decision Matrix: Selecting the Protocol

Use the following logic flow to determine the appropriate method for your scale and purity requirements.

ProtocolSelection cluster_tips Critical Considerations Start START: Define Scale & Purity ScaleCheck Scale of Operation? Start->ScaleCheck SmallScale < 100 mg (High Value/Screening) ScaleCheck->SmallScale LargeScale > 100 mg (Synthesis/Scale-up) ScaleCheck->LargeScale MethodB METHOD B: Solid Phase Extraction (SCX) (No emulsion, High Purity) SmallScale->MethodB MethodA METHOD A: Biphasic Extraction (DCM) (Cost-effective, Scalable) LargeScale->MethodA Tip1 If emulsion forms -> Use Method B

Figure 1: Decision matrix for selecting the optimal neutralization strategy.

Method A: Biphasic Extraction (Standard Protocol)

Best for: Scale-up (>100 mg), bulk synthesis.[1] Safety: Exothermic neutralization; use proper PPE.[1]

Materials
  • Solvent: Dichloromethane (DCM) or 2-MeTHF (Green alternative).[1]

  • Base: 2N Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (Na₂CO₃).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

Step-by-Step Procedure
  • Dissolution:

    • Dissolve the 6-Oxa-2-azaspiro[4.5]dec-8-ene HCl salt in a minimum volume of water (approx. 10 mL per gram).

    • Note: If the salt is not fully soluble, mild sonication is permitted.[1]

  • Basification:

    • Place the aqueous solution in an ice bath (0–5 °C).

    • Slowly add 2N NaOH dropwise with stirring.

    • Target: Monitor pH until it reaches pH 12–13 . The solution may become cloudy as the free base oils out.[1][2]

  • Extraction:

    • Transfer to a separatory funnel.[1][2]

    • Add DCM (equal volume to aqueous phase). Shake vigorously for 2 minutes.

    • Phase Separation: Allow layers to separate.[1] The free base resides in the lower organic layer (DCM).

    • Optimization: If the aqueous layer remains cloudy, add Brine (sat. NaCl) to induce "salting out" of the amine.[2]

    • Repeat extraction 3 times (3 x Vol).

  • Drying & Concentration:

    • Combine organic extracts.[1]

    • Dry over anhydrous Na₂SO₄ for 15 minutes.

    • Filter and concentrate under reduced pressure (Rotavap).

    • Critical: Set bath temperature to < 30°C and pressure to ~200 mbar . Do not leave under high vacuum overnight to prevent sublimation loss.[1]

Method B: Solid Phase Extraction (SCX)

Best for: Small scale (<100 mg), parallel synthesis, or if emulsions occur in Method A. Mechanism: Strong Cation Exchange (SCX) resin captures the amine, allowing non-basic impurities to wash away.

Materials
  • Cartridge: SCX-2 (Propylsulfonic acid functionalized silica).[1]

  • Load Solvent: Methanol (MeOH).

  • Elution Solvent: 2M Ammonia (NH₃) in Methanol.

Step-by-Step Procedure
  • Conditioning:

    • Flush the SCX cartridge with 2 column volumes (CV) of MeOH.

  • Loading:

    • Dissolve the HCl salt in MeOH (approx. 0.05 M concentration).

    • Load onto the cartridge by gravity or gentle vacuum.[1]

    • Chemistry: The amine exchanges Cl⁻ for the sulfonate on the silica, binding tightly.[1]

  • Washing (Impurity Removal):

    • Flush with 3 CV of MeOH.[1]

    • Result: Neutral impurities and excess HCl are washed away. The product remains bound.

  • Release (Elution):

    • Elute with 2M NH₃ in MeOH (2-3 CV).

    • Chemistry: The excess ammonia deprotonates the amine, releasing it from the silica.[1]

  • Finishing:

    • Concentrate the ammoniacal methanol fraction under reduced pressure to yield the pure free base.[1]

Quality Control & Validation

Before proceeding to the next synthetic step, validate the conversion using these checkpoints.

TestAcceptance CriteriaMethodology
¹H NMR Shift of α-protons: Protons adjacent to the nitrogen (in the pyrrolidine ring) will shift upfield (lower ppm) by 0.3–0.5 ppm compared to the HCl salt.[1] Disappearance of NH: The broad NH₂⁺ peaks (>8 ppm) must be absent.Dissolve in CDCl₃.[1]
Silver Nitrate Test Clear Solution: No precipitate should form. (Precipitate indicates residual Chloride).Dissolve trace sample in dilute HNO₃, add AgNO₃.[1]
LCMS Single Peak: Confirm purity >95%. Mass found: [M+H]⁺ = 140.1 (approx).Standard C18 method.[1]
Visualizing the Workflow

ExtractionWorkflow Salt HCl Salt (Aq. Solution) BaseAdd Add NaOH (pH > 12) Salt->BaseAdd Deprotonation Extract Extract w/ DCM (3x) BaseAdd->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Free Base) PhaseSep->OrgLayer Bottom Layer AqLayer Aqueous Layer (Discard) PhaseSep->AqLayer Top Layer Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Final Pure Free Base Dry->Final

Figure 2: Workflow for Method A (Biphasic Extraction).[1]

Storage and Stability

  • Oxidation Risk: Secondary amines can slowly oxidize to hydroxylamines or absorb CO₂ from the air to form carbamates.[1]

  • Recommendation: Store the free base under an inert atmosphere (Nitrogen/Argon) at -20°C. Use immediately for best results.[1]

  • Re-salting: If storage > 1 month is required, convert back to the HCl or Oxalate salt by treating an ethereal solution of the free base with 1M HCl in ether.[1]

References

  • PubChem Compound Summary. "2-Azaspiro[4.5]decane derivatives." National Center for Biotechnology Information.[1] Accessed 2023.[1][3] Link

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for amine neutralization and extraction techniques).

  • Carreira, E. M., et al. "Spirocyclic Scaffolds in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2012. (Context on spirocyclic amine stability).

  • Sigma-Aldrich. "Product Specification: 6-oxa-2-azaspiro[4.5]decane hydrochloride."[1] Link

Sources

Application

Scale-Up Synthesis of 6-Oxa-2-azaspiro[4.5]dec-8-ene Intermediates: Process Optimization and Mechanistic Insights

Introduction & Pharmacological Relevance The 6-oxa-2-azaspiro[4.5]dec-8-ene scaffold is a highly rigid, three-dimensional spirocyclic system that has gained significant traction in modern drug discovery. Unlike flat arom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The 6-oxa-2-azaspiro[4.5]dec-8-ene scaffold is a highly rigid, three-dimensional spirocyclic system that has gained significant traction in modern drug discovery. Unlike flat aromatic rings, spirocyclic bioisosteres offer enhanced metabolic stability, improved solubility, and precise spatial projection of pharmacophores.

Specifically, derivatives of 6-oxa-2-azaspiro[4.5]dec-8-ene are critical intermediates in the synthesis of potent inhibitors targeting Ubiquitin-Specific Proteases 28 and 25 (USP28/USP25) [1]. These deubiquitinases are overexpressed in various malignancies, where they aberrantly stabilize oncoproteins (such as c-Myc) and promote immune evasion. By inhibiting USP28/25, these spirocyclic compounds facilitate the proteasomal degradation of tumor-promoting factors, making them highly valuable in oncology [1].

USPPathway Spiro 6-Oxa-2-azaspiro [4.5]dec-8-ene Inhibitors USP28 USP28 / USP25 Deubiquitinases Spiro->USP28 Inhibits Oncoproteins Oncoprotein Stabilization (e.g., c-Myc) USP28->Oncoproteins Deubiquitinates Tumor Tumorigenesis & Immune Evasion Oncoproteins->Tumor Promotes

Fig 1. Pharmacological role of 6-oxa-2-azaspiro[4.5]dec-8-ene derivatives in USP28/25 inhibition.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the 6-oxa-2-azaspiro[4.5]dec-8-ene core is most efficiently achieved via an intramolecular Williamson-type spiroetherification [2].

The immediate precursor is an appropriately protected pyrrolidine derivative: benzyl 3-[(2Z)-4-bromobut-2-en-1-yl]-4-[[(tert-butoxy)carbonyl]amino]-3-hydroxypyrrolidine-1-carboxylate .

Causality in Reagent and Condition Selection:
  • Stereochemical Requirement: The (2Z) geometry of the allylic bromide side chain is an absolute kinetic prerequisite. An (E)-alkene would project the electrophilic carbon too far from the tertiary alkoxide, preventing the required 6-membered ring closure and leading exclusively to intermolecular dimerization or degradation.

  • Base Selection (t-BuOK): Potassium tert-butoxide is chosen because it is a strong, sterically hindered, non-nucleophilic base. It rapidly deprotonates the tertiary alcohol (pKa ~17) without engaging in competing

    
     displacement of the allylic bromide.
    
  • Solvent Dynamics (DMSO): Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that strongly solvates the

    
     cation. This leaves a "naked," highly reactive alkoxide anion, drastically lowering the activation energy for the intramolecular 
    
    
    
    attack.
  • Temperature Control (25 °C): The reaction is strictly maintained at 25 °C. Elevated temperatures would thermodynamically favor the competing

    
     elimination of the allylic bromide, yielding an undesired conjugated diene byproduct.
    

SynthesisWorkflow SM Pyrrolidine Precursor (Allylic Bromide) Base t-BuOK / DMSO Controlled Addition (25°C) SM->Base Cyclization Oxa-Spirocyclization (In-Process HPLC Control) Base->Cyclization Quench Aqueous Quench & Phase Separation Cyclization->Quench Conversion >98% Product 6-Oxa-2-azaspiro [4.5]dec-8-ene Core Quench->Product Purity >99%

Fig 2. Scale-up workflow for the intramolecular spiroetherification process.

Step-by-Step Scale-Up Protocol

This protocol is designed as a self-validating system . By strictly monitoring the In-Process Controls (IPCs), the operator can dynamically adjust parameters to prevent batch failure. The procedure below is scaled for a 1.0 kg input of starting material [3].

Phase 1: Substrate Preparation
  • Charge a clean, dry 20 L jacketed glass reactor with DMSO (8.0 L) under a continuous nitrogen sweep.

  • Add benzyl 3-[(2Z)-4-bromobut-2-en-1-yl]-4-[[(tert-butoxy)carbonyl]amino]-3-hydroxypyrrolidine-1-carboxylate (1.0 kg, 2.13 mol) to the reactor.

  • Stir at 200 rpm until complete dissolution is achieved. Adjust the jacket temperature to stabilize the internal temperature at 20 °C .

Phase 2: Controlled Base Addition
  • Prepare a solution of t-BuOK (1 M in THF, 2.34 L, 2.34 mol, 1.1 equiv) .

  • Initiate the addition of the t-BuOK solution via a dosing pump at a rate of ~40 mL/min .

  • Critical Causality Step: The deprotonation is exothermic. Maintain the internal temperature strictly between 22 °C and 25 °C by modulating the jacket cooling. Exceeding 25 °C exponentially increases the rate of

    
     elimination.
    
Phase 3: Spirocyclization & In-Process Control (IPC)
  • Once addition is complete, stir the reaction mixture at 25 °C for 2 hours.

  • Self-Validating IPC Check: Withdraw a 0.5 mL sample, quench with 0.5 mL of water, extract with 1 mL ethyl acetate, and analyze the organic layer via HPLC (UV 210 nm).

    • Pass Criteria: Starting material < 2.0%; Diene byproduct < 3.0%.

    • Corrective Action: If starting material > 2.0%, add an additional 0.05 equiv of t-BuOK and stir for 30 minutes.

Phase 4: Quench and Isolation
  • Upon passing IPC, cool the reactor to 10 °C.

  • Slowly quench the reaction by adding purified water (10.0 L) over 45 minutes. The slow addition prevents localized heating from the DMSO/water mixing exotherm.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 5.0 L) .

  • Combine the organic layers and wash sequentially with brine (2 x 3.0 L) to remove residual DMSO.

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (40 °C, 50 mbar) to yield the crude spirocycle.
    
  • Purify via crystallization from Heptane/Ethyl Acetate (4:1) to afford benzyl 4-[[(tert-butoxy)carbonyl]amino]-6-oxa-2-azaspiro[4.5]dec-8-ene-2-carboxylate .

Quantitative Data & Scale-Up Metrics

The following table summarizes the process metrics transitioning from bench-scale to pilot-scale, highlighting the efficiency of the optimized parameters.

ParameterLab Scale (10 g)Pilot Scale (1.0 kg)Target Specification
Molar Yield 82%79%> 75%
HPLC Purity (a/a) 99.1%98.8%> 98.0%
E-Factor (kg waste / kg product) 4532< 40
Main Impurity (Diene Elimination) 1.2%1.8%< 2.0%
Residual DMSO < 500 ppm850 ppm< 1000 ppm

Note: The reduction in E-Factor at the pilot scale is attributed to optimized solvent recovery during the ethyl acetate extraction phase.

References

  • Carboxamides as ubiquitin-specific protease inhibitors Google P
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications[Link]

  • Development and Scale-Up of Three Consecutive Continuous Reactions for Production of 6-Hydroxybuspirone Organic Process Research & Development - ACS Publications[Link]

Method

Application Note: Accelerating Spirocyclic Scaffold Diversification via Microwave-Assisted Synthesis with 6-Oxa-2-azaspiro[4.5]dec-8-ene

Abstract Spirocyclic scaffolds, particularly those incorporating heteroatoms, are privileged structures in medicinal chemistry due to their unique three-dimensional architecture and conformational rigidity, which can lea...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic scaffolds, particularly those incorporating heteroatoms, are privileged structures in medicinal chemistry due to their unique three-dimensional architecture and conformational rigidity, which can lead to enhanced target affinity and improved pharmacokinetic properties.[1] The 6-Oxa-2-azaspiro[4.5]dec-8-ene core represents a versatile building block with two key reactive handles: a secondary amine and a strained alkene. This application note details two robust, high-speed protocols leveraging microwave-assisted organic synthesis (MAOS) to rapidly diversify this spirocyclic core. MAOS technology dramatically reduces reaction times from hours to mere minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[2][3] We present a microwave-promoted Ugi four-component reaction (U-4CR) targeting the secondary amine and a microwave-assisted Diels-Alder cycloaddition targeting the alkene. These protocols provide drug discovery professionals with a validated roadmap for rapidly generating libraries of complex, drug-like molecules from a common advanced intermediate.

Introduction: The Power of Microwave Synthesis in Modern Drug Discovery

The imperative in drug discovery is to explore chemical space efficiently to identify novel bioactive compounds. Microwave-assisted organic synthesis has emerged as a transformative technology, enabling chemists to accelerate the hit-to-lead and lead optimization phases.[2][4] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation heats the reaction mixture volumetrically and directly by interacting with polar molecules.[2][5] This results in rapid, uniform heating that can drive reactions to completion in seconds or minutes, a significant reduction from the hours or days often required by traditional methods.[3][6]

Key Advantages of MAOS:

  • Speed: Dramatically shorter reaction times accelerate the entire discovery-development cycle.[7][8]

  • Higher Yields: Rapid heating can minimize the formation of degradation byproducts, often leading to cleaner reactions and improved product yields.[6]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to highly reproducible results.[2]

  • Novel Reactivity: The ability to reach high temperatures and pressures quickly can enable chemical transformations that are not feasible under conventional conditions.[2]

This guide focuses on applying these advantages to the functionalization of 6-Oxa-2-azaspiro[4.5]dec-8-ene, a scaffold poised for generating novel chemical entities.

The 6-Oxa-2-azaspiro[4.5]dec-8-ene Scaffold: Dual-Functionality Platform

The subject scaffold contains two orthogonal reactive sites amenable to diversification:

  • The Secondary Amine: This nucleophilic center is an ideal handle for multicomponent reactions (MCRs), such as the Ugi or Mannich reactions, allowing for the one-pot introduction of multiple points of diversity.

  • The Alkene: The double bond within the six-membered ring can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction, providing a powerful method for constructing complex polycyclic systems.

Our protocols will exploit these two sites independently to demonstrate the power and versatility of microwave-assisted diversification.

Protocol 1: Microwave-Assisted Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, combining an amine, an aldehyde, a carboxylic acid, and an isocyanide in a single step to produce a complex α-acylamino amide.[9][10] Using the secondary amine of our spirocycle, we can rapidly generate a library of peptidomimetic structures. Microwave irradiation is particularly effective for Ugi reactions, often improving yields and drastically cutting reaction times.[11][12]

Rationale for Experimental Design
  • Solvent Selection: Methanol is chosen as the solvent due to its high polarity (excellent for absorbing microwave energy) and its established efficacy in Ugi reactions for solvating intermediates.

  • Microwave Parameters: The reaction is heated to 100 °C, a temperature easily and safely reached in a sealed microwave vial, to accelerate the formation of the initial iminium ion, which is often the rate-limiting step. A 10-minute reaction time is typically sufficient under microwave conditions, compared to the 24-48 hours often required at room temperature.[13][14]

  • Reagent Stoichiometry: A slight excess of the more volatile aldehyde component can be used to drive the reaction to completion, though near-equimolar amounts are generally effective.

Visualizing the U-4CR Workflow

Ugi_Workflow cluster_prep Vial Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Add Spirocycle (1.0 eq) Aldehyde (1.1 eq) Carboxylic Acid (1.0 eq) Methanol (2 mL) stir Add Stir Bar reagents->stir isocyanide Add Isocyanide (1.0 eq) Seal Vial stir->isocyanide mw Irradiate in Microwave Reactor Set Temp: 100 °C Set Time: 10 min Power: 100-200 W (Dynamic) isocyanide->mw cool Cool to RT (Compressed Air) mw->cool extract Dilute with Ethyl Acetate Wash with sat. NaHCO3 Wash with Brine cool->extract dry Dry (Na2SO4) Filter & Concentrate extract->dry purify Purify via Flash Chromatography dry->purify final_product final_product purify->final_product Characterize (NMR, MS)

Caption: General workflow for the microwave-assisted Ugi four-component reaction.

Detailed Step-by-Step Protocol
  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 6-Oxa-2-azaspiro[4.5]dec-8-ene (139 mg, 1.0 mmol, 1.0 eq).

  • Add the desired carboxylic acid (1.0 mmol, 1.0 eq) and aldehyde (1.1 mmol, 1.1 eq).

  • Add methanol (2.0 mL).

  • Add the isocyanide (1.0 mmol, 1.0 eq), then immediately and securely cap the vial.

  • Place the vial in the cavity of a dedicated microwave reactor.

  • Set the reaction parameters: Temperature = 100 °C, Time = 10 minutes, Pre-stirring = 30 seconds. Power is typically controlled dynamically by the instrument to maintain the target temperature.

  • Following irradiation, allow the vial to cool to room temperature (typically via a jet of compressed air).

  • Once cooled, open the vial and transfer the contents to a separatory funnel, diluting with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure Ugi product.

Expected Results & Scope

This protocol is robust and amenable to a wide variety of inputs, allowing for rapid library generation.

EntryAldehydeCarboxylic AcidIsocyanideTypical Yield (%)
1BenzaldehydeAcetic Acidtert-Butyl isocyanide85-95%
24-ChlorobenzaldehydeBenzoic AcidCyclohexyl isocyanide80-90%
3IsobutyraldehydePhenylacetic AcidBenzyl isocyanide75-85%
4FurfuralPropionic Acidtert-Butyl isocyanide82-92%

Protocol 2: Microwave-Assisted Diels-Alder Reaction

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful C-C bond-forming reaction for creating six-membered rings. The alkene in our spirocycle can serve as the dienophile. High temperatures are often required to overcome the activation energy, making this reaction class an ideal candidate for microwave heating, which can safely achieve the necessary temperatures in minutes.[15]

Rationale for Experimental Design
  • Solvent Selection: Toluene is selected as the solvent. While it is non-polar and a poor microwave absorber, it has a high boiling point, allowing the reaction to be heated to high temperatures (180 °C) under pressure. The reactants themselves, if polar, will absorb the microwave energy efficiently.[16] For non-polar reactants, a small amount of a polar co-solvent or an ionic liquid can be added as a "heating element," though often this is not necessary as trace impurities can suffice.

  • Microwave Parameters: A temperature of 180 °C is chosen to significantly accelerate the cycloaddition. A 30-minute hold time is programmed to ensure the reaction proceeds to completion. Such conditions would require many hours or even days of refluxing using a conventional oil bath.[17][18]

  • Reagents: We will use 2,3-dimethyl-1,3-butadiene as a model diene. It is electron-rich and reactive. An excess of the diene is used as it is volatile and helps drive the reaction equilibrium towards the product.

Visualizing the Diels-Alder Mechanism

Diels_Alder cluster_reactants Reactants Spiro 6-Oxa-2-azaspiro[4.5]dec-8-ene (Dienophile) MW Microwave Irradiation 180 °C, 30 min Toluene Spiro->MW Diene 2,3-Dimethyl-1,3-butadiene (Diene) Diene->MW TS [4+2] Concerted Transition State Product Tricyclic Adduct TS->Product New σ-bonds form MW->TS Δ

Caption: Conceptual overview of the microwave-assisted Diels-Alder reaction.

Detailed Step-by-Step Protocol
  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 6-Oxa-2-azaspiro[4.5]dec-8-ene (139 mg, 1.0 mmol, 1.0 eq).

  • Add toluene (3.0 mL).

  • Add 2,3-dimethyl-1,3-butadiene (328 mg, 4.0 mmol, 4.0 eq).

  • Securely cap the vial and place it in the microwave reactor.

  • Set the reaction parameters: Temperature = 180 °C, Time = 30 minutes, Pre-stirring = 30 seconds.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial and concentrate the reaction mixture under reduced pressure to remove the solvent and excess diene.

  • The crude product can often be of high purity. If necessary, purify by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure tricyclic product.

Expected Results & Scope

This protocol can be adapted for various dienes to generate a range of fused polycyclic systems.

EntryDieneTemperature (°C)Time (min)Typical Yield (%)
12,3-Dimethyl-1,3-butadiene1803090-98%
2Isoprene1803085-95% (mixture of regioisomers)
3Cyclopentadiene15020>95% (endo favored)
4Danishefsky's Diene1602588-96%

Conclusion

The 6-Oxa-2-azaspiro[4.5]dec-8-ene scaffold is an excellent starting point for the creation of diverse and complex molecules. By leveraging the speed and efficiency of microwave-assisted synthesis, researchers can rapidly functionalize both the secondary amine and the alkene moieties. The Ugi and Diels-Alder reaction protocols presented here are robust, high-yielding, and can be easily adapted for library synthesis in a drug discovery setting. This combination of a versatile scaffold and an enabling technology provides a powerful platform for accelerating the development of new chemical entities.

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
  • Jadhav, S. D. (2018). Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. International Journal of Current Research and Review.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. Retrieved from [Link]

  • Wani, T. A., et al. (2016). Role of Microwave in Pharmaceutical Sciences. Voyager.
  • Polshettiwar, V., & Varma, R. S. (2008). Microwave-Assisted Multi-Component Synthesis of β-Amino Ketones via Mannich Reaction Approach Using Heterogeneous SNPs Catalyst. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 152-157.
  • de la Hoz, A., & Loupy, A. (2009). Microwave Multicomponent Synthesis. Molecules, 14(12), 4935-4973. Retrieved from [Link]

  • Sharma, R., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances. Retrieved from [Link]

  • Zarezin, D. P., et al. (2021). Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 17, 678-687. Retrieved from [Link]

  • Torok, B., & Xie, G. (2022). Recent advances in multicomponent microwave-assisted Ugi reactions. ResearchGate. Retrieved from [Link]

  • CEM Corporation. (2019). Optimizing Reactions in Nonpolar Solvents: A Microwave-Assisted Diels-Alder Reaction.
  • Kaur, N., & Singh, V. (2023). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. Retrieved from [Link]

  • Bratulescu, G. (2017). Microwave-assisted multicomponent reactions. Monash University. Retrieved from [Link]

  • Liu, B. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Molecules, 27(9), 3020. Retrieved from [Link]

  • Gnanamani, E., et al. (2017). Eco-friendly microwave-assisted diels-alder reactions in ionic liquid influenced by minerals. Journal of Applicable Chemistry. Retrieved from [Link]

  • Dudley, G. B., & St. Denis, J. D. (2013). Microwave Assisted Synthesis of Bridgehead Alkenes. Organic Letters, 15(21), 5542-5545. Retrieved from [Link]

  • de la Hoz, A., & Loupy, A. (Eds.). (2012). Microwave-Assisted Syntheses in Organic Chemistry. Springer. Retrieved from [Link]

  • Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 134-140.
  • Leonelli, F., & Calvo, R. R. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved from [Link]

  • Sangeetha, M., et al. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research and Pharmaceutical Analysis & Sciences. Retrieved from [Link]

  • Wang, X., et al. (2024). Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration. The Journal of Organic Chemistry, 89(21), 15953-15963. Retrieved from [Link]

  • Dranka, M., et al. (2025). A Straightforward Approach Towards Phosphadecalones by Microwave-Assisted Diels–Alder Reaction. Molecules, 30(11), 2456. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride

Technical Support Center: Purification of 6-Oxa-2-azaspiro[4.5]dec-8-ene Hydrochloride Part 1: Executive Summary & Critical Quality Attributes (CQA) Senior Scientist Note: The purification of 6-Oxa-2-azaspiro[4.5]dec-8-e...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-Oxa-2-azaspiro[4.5]dec-8-ene Hydrochloride

Part 1: Executive Summary & Critical Quality Attributes (CQA)

Senior Scientist Note: The purification of 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride presents a unique challenge due to the coexistence of a basic secondary amine (pyrrolidine ring) and an unsaturated cyclic ether (dihydropyran moiety).[1] While the amine requires acidic conditions to form the salt, the "8-ene" functionality (a cyclic allylic/homoallylic ether) introduces a risk of acid-catalyzed hydration or polymerization if handled aggressively.

Our field data suggests that recrystallization is the superior method for achieving >98% purity, provided that anhydrous conditions are maintained to protect the alkene.[1][2]

Critical Quality Attributes (CQA)
AttributeSpecificationRationale
Appearance White to off-white crystalline solidColoration (yellow/brown) often indicates oxidation of the alkene or residual iodine/palladium from synthesis.[1]
Purity (HPLC) > 98.0% (AUC)Essential for SAR studies; impurities often include the hydrated "hydroxy" analog.[1][2]
Water Content < 1.0% w/wHigh hygroscopicity of spiro-amine salts leads to "oiling out" and weighing errors.[1][2]
Counterion Stoichiometry 0.95 – 1.05 eq.[1][2] HClExcess HCl can catalyze degradation; sub-stoichiometric levels leave free base (oily).[1][2]

Part 2: Purification Workflows & Decision Trees

Workflow Diagram: Purification Strategy

The following logic gate ensures you select the correct purification path based on your crude material's state.

PurificationWorkflow Start Crude 6-Oxa-2-azaspiro[4.5]dec-8-ene HCl CheckPurity Initial Purity Check (HPLC/NMR) Start->CheckPurity Decision1 Purity > 90%? CheckPurity->Decision1 Recryst Direct Recrystallization (IPA/Et2O) Decision1->Recryst Yes FreeBase Free Base Regeneration (DCM Extraction) Decision1->FreeBase No (<90%) FinalDry Vacuum Drying (40°C, P2O5) Recryst->FinalDry SaltForm Re-Salt Formation (Anhydrous HCl/Dioxane) FreeBase->SaltForm SaltForm->Recryst

Caption: Decision tree for purifying spiro-amine salts. High-purity crudes proceed directly to crystallization; low-purity crudes require a "break-and-make" salt cycle.

Part 3: Technical Support FAQs (Troubleshooting)

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Oiling out is the thermodynamic separation of a liquid salt phase before crystallization occurs.[1][2] This is common in spiro-amines due to their high solubility in polar solvents and low melting points.[1][2]

Corrective Protocol:

  • Solvent System Adjustment: You are likely using too much antisolvent (Ether/Hexane) too quickly.[1][2]

    • Switch to:Isopropanol (IPA) as the solvent and MTBE (Methyl tert-butyl ether) as the antisolvent.[1][2] MTBE has a higher boiling point than diethyl ether, allowing for a smoother temperature gradient.[2]

  • Seeding:

    • Dissolve the oil in the minimum amount of hot IPA.

    • Cool to room temperature.[1][2]

    • Add a single "seed" crystal (if available) or scratch the glass wall with a spatula to induce nucleation.[1][2]

    • Crucial: Add the antisolvent dropwise only after turbidity is observed.[1][2]

Q2: I see a new impurity peak (+18 mass units) after salt formation. What happened?

Diagnosis: This indicates hydration of the double bond (addition of H₂O across the C8-C9 alkene).[1][2]

  • Cause: Using aqueous HCl (e.g., 37% HCl) or wet solvents during salt formation.[1][2] The "6-oxa" oxygen can assist this hydration via neighboring group participation.[1][2]

Prevention Protocol:

  • Strictly Anhydrous: Always use 4M HCl in Dioxane or 2M HCl in Diethyl Ether .[1][2]

  • Temperature Control: Perform the salt formation at 0°C to 5°C . Do not heat above 40°C during solvent removal.[1][2]

  • Drying: Ensure the free base is dried over Na₂SO₄ before adding acid.[1][2]

Q3: How do I remove inorganic salts (NaCl) trapped in the product?

Context: If you neutralized a reaction mixture with HCl, NaCl may coprecipitate with your amine salt.[1][2]

Purification Step:

  • Dissolution: Dissolve the crude solid in dry Dichloromethane (DCM) or Chloroform .[1][2] The amine hydrochloride is soluble in DCM, while NaCl is not.[2]

  • Filtration: Filter the suspension through a Celite pad or a fine sintered glass funnel.[1][2]

  • Evaporation: Concentrate the filtrate to obtain the salt-free product.

  • Note: Do not use alcohols (MeOH/EtOH) for this step, as NaCl has partial solubility in them.[1][2]

Part 4: Detailed Experimental Protocols

Protocol A: Standard Recrystallization (The "IPA/MTBE" Method)

Best for: Crude purity > 90%, removing minor organic impurities.[1]

  • Dissolution: Place 1.0 g of crude salt in a flask. Add Isopropanol (IPA) (approx. 3-5 mL) and heat to 60°C (or near boiling) until fully dissolved.

    • Tip: If undissolved solids remain, filter hot to remove inorganic salts.[1][2]

  • Cooling: Remove from heat and let cool to Room Temperature (RT) slowly over 20 minutes.

  • Antisolvent Addition: Add MTBE dropwise to the RT solution until a faint cloudiness persists.[1][2]

  • Crystallization: Place the flask in a fridge (4°C) for 12 hours.

  • Collection: Filter the white crystals under a nitrogen blanket (to prevent moisture absorption).[1][2] Wash with cold MTBE/IPA (9:1).

Protocol B: "Break-and-Make" (For Low Purity Crudes)

Best for: Crude purity < 90% or colored samples.[1]

  • Free Base Liberation: Suspend the salt in DCM. Add saturated aqueous NaHCO₃ (mild base is preferred over NaOH to protect the spiro-ether).[1][2] Stir for 15 min.

  • Extraction: Separate the organic layer.[1][2] Extract aqueous layer 2x with DCM.[1][2]

  • Drying: Dry combined organics over anhydrous Na₂SO₄. Filter.

  • Salt Formation: Cool the DCM solution to 0°C. Add 1.05 equivalents of 4M HCl in Dioxane dropwise.

  • Isolation: Evaporate solvent at <40°C. Recrystallize the resulting solid using Protocol A.

Part 5: Stability & Storage

ParameterRecommendationReason
Temperature -20°C (Long term)Prevents slow polymerization of the alkene.[1]
Atmosphere Argon/NitrogenThe amine salt is hygroscopic; moisture leads to hydrolysis.[1][2]
Container Amber GlassProtects from light-induced radical degradation of the alkene.[1][2]

References

  • MilliporeSigma. 6-oxa-2-Azaspiro[4.5]decane hydrochloride Product Data. (Saturated analog reference for solubility properties). Link[1]

  • PubChem. Compound Summary: 6-Oxa-2-azaspiro[4.5]dec-8-ene (CAS 2287312-01-8).[1] National Library of Medicine.[1][2] Link[1]

  • Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents. (General principles for amine salt crystallization). Link

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] (Reference for amine basicity and salt stability). Link

Sources

Optimization

Troubleshooting solubility issues with 6-Oxa-2-azaspiro[4.5]dec-8-ene

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 6-Oxa-2-azaspiro[4.5]dec-8-ene. This document provides in-depth troubleshooting advice and answers to frequently asked...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 6-Oxa-2-azaspiro[4.5]dec-8-ene. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered by researchers during the handling and experimental use of this compound. Our approach is grounded in the fundamental principles of organic chemistry and leverages insights from extensive experience with related spirocyclic systems.

Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving 6-Oxa-2-azaspiro[4.5]dec-8-ene. What is the first step I should take?

This is the most common issue researchers face, and the solution often lies in identifying the form of the compound you are working with and selecting an appropriate solvent system. The key is to recognize that the solubility of this molecule is dominated by its secondary amine, making it a weak base.

Causality and Initial Assessment:

6-Oxa-2-azaspiro[4.5]dec-8-ene exists in two primary forms: the free base and a salt (commonly the hydrochloride salt).

  • Free Base: The neutral molecule possesses a secondary amine. This form is expected to be more soluble in organic solvents, particularly those that are less polar. Its solubility in neutral aqueous solutions will be very low.

  • Hydrochloride (HCl) Salt: In this form, the secondary amine is protonated (R₂NH₂⁺Cl⁻). This ionic character drastically increases its solubility in polar protic solvents, especially water and aqueous buffers.

Your first action should be to confirm which form you have. If it is the HCl salt, it should readily dissolve in aqueous buffers. If it is the free base, you will need to select an appropriate organic solvent or use pH manipulation for aqueous systems.

start Compound Fails to Dissolve check_form Identify Compound Form: Free Base or Salt (e.g., HCl)? start->check_form free_base Form: Free Base check_form->free_base  Free Base salt Form: Salt (HCl) check_form->salt  Salt Form organic_solvent Use Organic Solvent Screen (See Table 1) free_base->organic_solvent aqueous_buffer Use Aqueous Buffer (e.g., PBS, HEPES) salt->aqueous_buffer aqueous_organic Consider Aqueous-Organic Mixture (e.g., DMSO/Water, EtOH/Water) organic_solvent->aqueous_organic If organic fails or a co-solvent is needed success Solubility Achieved organic_solvent->success aqueous_organic->success adjust_ph If still insoluble, adjust pH < pKa (See Protocol 2) aqueous_buffer->adjust_ph If issues persist adjust_ph->success

Caption: Initial troubleshooting workflow for solubility issues.

Q2: What is the best general-purpose solvent for the free base form of 6-Oxa-2-azaspiro[4.5]dec-8-ene?

Spirocyclic systems are often employed in drug discovery to enhance solubility and escape the "flatland" of aromatic compounds.[1][2] However, the choice of solvent remains critical. For the free base, a systematic screening approach is recommended.

Expert Rationale:

The molecule has mixed polarity. The tetrahydropyran and piperidine rings provide polar character through the ether oxygen and the secondary amine's nitrogen, which can act as a hydrogen bond acceptor. The cyclohexane backbone is nonpolar. This structure suggests good solubility in a range of moderately polar to polar aprotic solvents.

Protocol 1: Systematic Solvent Screening

  • Preparation: Dispense a small, known amount (e.g., 1-2 mg) of the compound into several separate vials.

  • Initial Screen (Aprotic Solvents): Add a common polar aprotic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)) dropwise while vortexing. These solvents are often a good starting point as they are volatile and compatible with many subsequent experimental steps.

  • Polar Aprotic Screen: If solubility is poor, proceed to stronger polar aprotic solvents like Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).

  • Polar Protic Screen: Test solubility in alcohols like Methanol (MeOH) or Ethanol (EtOH). These can form hydrogen bonds with the amine and ether, aiding dissolution.

  • Quantification: Once a suitable solvent is found, prepare a stock solution by dissolving a precisely weighed amount in a volumetric flask.

Table 1: Recommended Solvents for 6-Oxa-2-azaspiro[4.5]dec-8-ene (Free Base)

SolventTypeBoiling Point (°C)Rationale & Considerations
Dichloromethane (DCM)Polar Aprotic39.6Good starting point; dissolves a wide range of organic compounds. Highly volatile.
Chloroform (CHCl₃)Polar Aprotic61.2Similar to DCM, slightly less volatile.[3]
Ethyl Acetate (EtOAc)Polar Aprotic77.1A moderately polar solvent, less toxic than chlorinated solvents.[4]
Tetrahydrofuran (THF)Polar Aprotic66Good for compounds with ether linkages. Can form peroxides; use stabilized grade.
Acetonitrile (ACN)Polar Aprotic81.7Higher polarity; miscible with water, useful for HPLC and co-solvent systems.[4]
Ethanol (EtOH)Polar Protic78.4Can act as a hydrogen bond donor and acceptor. Miscible with water.[4]
Dimethyl Sulfoxide (DMSO)Polar Aprotic189A very strong solvent, excellent for preparing highly concentrated stock solutions. Can be difficult to remove.[4]
Q3: How does pH affect the solubility of this compound in aqueous solutions?

The pH of the solution is the most critical factor governing the aqueous solubility of any molecule containing a basic amine group.[5][6]

Mechanistic Explanation:

The secondary amine in 6-Oxa-2-azaspiro[4.5]dec-8-ene has a pKa (acid dissociation constant of the conjugate acid, R₂NH₂⁺) estimated to be in the range of 8-10, typical for cyclic secondary amines.

  • At pH > pKa (alkaline conditions): The amine will be predominantly in its neutral, uncharged free base form (R₂NH). This form is less polar and will have very low solubility in water.

  • At pH < pKa (acidic conditions): The amine will be protonated to form its conjugate acid (R₂NH₂⁺). This charged, ionic species is significantly more polar and will exhibit much higher solubility in aqueous solutions.[6]

This relationship is described by the Henderson-Hasselbalch equation and is a fundamental principle used to solubilize amine-containing active pharmaceutical ingredients (APIs).[5]

ph_node Solution pH high_ph pH > pKa (Alkaline) ph_node->high_ph is greater than low_ph pH < pKa (Acidic) ph_node->low_ph is less than pka_node Compound pKa (Est. 8-10) free_base Dominant Species: Free Base (R₂NH) Neutral, Low Polarity high_ph->free_base conjugate_acid Dominant Species: Conjugate Acid (R₂NH₂⁺) Charged, High Polarity low_ph->conjugate_acid low_sol Result: Low Aqueous Solubility free_base->low_sol high_sol Result: High Aqueous Solubility conjugate_acid->high_sol

Caption: Relationship between pH, protonation state, and aqueous solubility.

Protocol 2: Solubilization in Aqueous Buffer via pH Adjustment

This protocol is for preparing a stock solution of the free base form in an aqueous buffer.

  • Weigh Compound: Accurately weigh the desired amount of the free base compound into a suitable container.

  • Initial Suspension: Add a small amount of your target aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). The compound will likely form a suspension or remain undissolved.

  • Acidification: While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M or 1 M HCl) dropwise.

  • Monitor Dissolution: Continue adding acid and stirring until the compound fully dissolves. The solution should become clear.

  • Final pH and Volume Adjustment: Once dissolved, check the pH of the solution. Adjust it to your desired final pH using dilute HCl or NaOH. Be careful not to raise the pH too high, as the compound may precipitate out. Finally, add buffer to reach your target final volume and concentration.

Q4: Are there any stability concerns I should be aware of when working with this compound in solution?

While many spirocyclic frameworks are known to be exceptionally stable[7][8], the functional groups present in 6-Oxa-2-azaspiro[4.5]dec-8-ene warrant some consideration for long-term storage in solution.

  • Potential for Oxidation: The alkene (double bond) in the dec-8-ene ring could be susceptible to oxidation over time, especially if exposed to air and light.

  • Acid Stability: While the core spirocycle is expected to be stable, extremely harsh acidic conditions (e.g., concentrated acids, prolonged heating) could potentially lead to ring-opening or other degradation pathways, though this is unlikely under typical experimental conditions.

  • Free Radical Reactions: The allylic position adjacent to the double bond could be susceptible to free-radical reactions.

Best Practices for Solution Storage:

  • Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.

  • Inert Atmosphere: For long-term storage, degas the solvent and store the solution under an inert atmosphere (e.g., Argon or Nitrogen).

  • Low Temperature: Store stock solutions at -20°C or -80°C.

  • Protect from Light: Use amber vials or wrap containers in foil to prevent photodegradation.

References
  • Stable Spirocyclic Meisenheimer Complexes. (2008). MDPI. Retrieved from [Link]

  • Spirocycles in Drug Discovery. (2017). Sygnature Discovery. Retrieved from [Link]

  • Stable spirocyclic Meisenheimer complexes. (2008). Molecules. Retrieved from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. Retrieved from [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. (n.d.). ResearchGate. Retrieved from [Link]

  • XV.-The Formation and Stability of spiro-Compounds. (1923). RSC Publishing. Retrieved from [Link]

  • Synthesis of 6-Methoxy-1-oxaspiro[2][9]deca-6,9-diene-8-one. (2002). MDPI. Retrieved from [Link]

  • Common Solvents for Organic Reactions. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Polarity of Solvents. (n.d.). Borough of Manhattan Community College. Retrieved from [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (2020). MDPI. Retrieved from [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2025). ResearchGate. Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. Retrieved from [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting

Stability of 6-Oxa-2-azaspiro[4.5]dec-8-ene under acidic conditions

Welcome to the dedicated technical support center for 6-Oxa-2-azaspiro[4.5]dec-8-ene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 6-Oxa-2-azaspiro[4.5]dec-8-ene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 6-Oxa-2-azaspiro[4.5]dec-8-ene in acidic media?

The stability of 6-Oxa-2-azaspiro[4.5]dec-8-ene in an acidic environment is primarily dictated by the susceptibility of its spirocyclic core to acid-catalyzed rearrangement or degradation. The key structural features at play are the spirocyclic ether and the enamine-like character of the dec-8-ene ring. The presence of a lone pair of electrons on the oxygen atom of the oxolane ring makes it a target for protonation. This protonation event can initiate a cascade of reactions, leading to ring-opening and the formation of various degradation products. The overall stability is a function of acid concentration (pH), temperature, and the specific solvent system employed.

Q2: What are the expected degradation pathways for 6-Oxa-2-azaspiro[4.5]dec-8-ene under acidic conditions?

Under acidic conditions, the most probable degradation pathway for 6-Oxa-2-azaspiro[4.5]dec-8-ene involves the protonation of the ether oxygen, followed by a ring-opening reaction. This can lead to the formation of a more stable carbocation intermediate, which can then undergo further reactions such as hydrolysis or rearrangement. A potential, and highly probable, degradation pathway is the acid-catalyzed hydrolysis of the enamine-like double bond within the six-membered ring, which would lead to the formation of a ketone. Another possibility is the cleavage of the C-O bond in the oxolane ring, which could result in a variety of linear or rearranged products.

To visualize the potential degradation pathways, consider the following reaction scheme:

cluster_0 Degradation Pathway A: Enamine Hydrolysis cluster_1 Degradation Pathway B: Ether Cleavage 6-Oxa-2-azaspiro[4.5]dec-8-ene 6-Oxa-2-azaspiro[4.5]dec-8-ene Protonated Intermediate A Protonated Intermediate A 6-Oxa-2-azaspiro[4.5]dec-8-ene->Protonated Intermediate A H+ Ketone Product Ketone Product Protonated Intermediate A->Ketone Product H2O 6-Oxa-2-azaspiro[4.5]dec-8-ene_2 6-Oxa-2-azaspiro[4.5]dec-8-ene Protonated Intermediate B Protonated Intermediate B 6-Oxa-2-azaspiro[4.5]dec-8-ene_2->Protonated Intermediate B H+ Ring-Opened Products Ring-Opened Products Protonated Intermediate B->Ring-Opened Products Nucleophilic Attack cluster_workflow Acidic Stability Workflow Start Start Prepare Stock Solution Prepare Stock Solution Incubate in Acidic Medium Incubate in Acidic Medium Prepare Stock Solution->Incubate in Acidic Medium Withdraw Aliquots at Time Points Withdraw Aliquots at Time Points Incubate in Acidic Medium->Withdraw Aliquots at Time Points Neutralize to Quench Reaction Neutralize to Quench Reaction Withdraw Aliquots at Time Points->Neutralize to Quench Reaction Dilute for HPLC Analysis Dilute for HPLC Analysis Neutralize to Quench Reaction->Dilute for HPLC Analysis Inject into HPLC Inject into HPLC Dilute for HPLC Analysis->Inject into HPLC Analyze Data Analyze Data Inject into HPLC->Analyze Data End End Analyze Data->End

Optimization

Optimizing crystallization of 6-Oxa-2-azaspiro[4.5]dec-8-ene salts

Welcome to the Technical Support Center for spirocyclic amine crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chemical challenges associated with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic amine crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chemical challenges associated with the 6-Oxa-2-azaspiro[4.5]dec-8-ene scaffold.

Spirocyclic amines are increasingly critical in modern drug discovery due to their enhanced three-dimensional character and metabolic stability[1]. However, isolating them as highly pure, crystalline salts is often complicated by their high conformational flexibility (which lowers lattice energy and promotes "oiling out") and the chemical sensitivity of functional groups like the 8-ene moiety. This guide synthesizes field-proven insights and self-validating protocols to ensure your crystallization workflows are robust and reproducible.

Core Crystallization Workflow

Before diving into troubleshooting, it is essential to understand the logical progression of a phase-appropriate salt screen. The workflow below outlines the critical path from free base to validated crystalline salt.

Workflow N1 Free Base Synthesis N2 Acid Selection (ΔpKa ≥ 3) N1->N2 N3 Solvent Screening N2->N3 N4 Crystallization (Cooling/Evap) N3->N4 N5 Solid-State Validation N4->N5

Workflow for salt screening and crystallization of spirocyclic amines.

Frequently Asked Questions (FAQs)

Q1: Why does my 6-Oxa-2-azaspiro[4.5]dec-8-ene salt "oil out" instead of forming crystals? Causality: "Oiling out" or Liquid-Liquid Phase Separation (LLPS) occurs when a solution's supersaturation trajectory crosses the binodal curve before reaching the critical nucleation threshold. Because spirocyclic amines possess high solubility and low lattice energies, the amorphous liquid phase is often kinetically favored over the crystalline solid state. Solution: You must shift the thermodynamic pathway. Avoid rapid cooling or aggressive anti-solvent addition. Instead, employ thermal cycling (annealing) to dissolve the thermodynamically unstable oil while preserving stable crystalline nuclei, driving the equilibrium toward crystal growth.

Q2: Is the 8-ene double bond at risk during salt formation? Causality: Yes. The 8-ene moiety within the oxacyclohexene ring is highly susceptible to electrophilic addition or acid-catalyzed hydration if exposed to strong mineral acids (e.g.,


, 

) in protic solvents. Solution: Utilize weaker organic acids (e.g., succinic, malic, or tartaric acid) which are standard in pharmaceutical salt formation[2]. Ensure the chosen acid maintains a

relative to the secondary amine (estimated

) to guarantee complete proton transfer without degrading the alkene.

Q3: How do I select the optimal solvent system? Causality: The ideal solvent must completely dissolve the free base and the acid at elevated temperatures but exhibit poor solubility for the resulting salt at lower temperatures. Solution: A mixture of a polar aprotic solvent (e.g., ethyl acetate or acetone) with a small amount of protic co-solvent (e.g., ethanol) often provides the best balance. The aprotic bulk reduces salt solubility, while the protic trace disrupts stable solute-solute hydrogen bonds just enough to allow ordered lattice formation[3].

Thermodynamic Pathways: LLPS vs. Crystallization

Understanding the physical chemistry of your solution is the key to preventing failed experiments. The diagram below illustrates how cooling rates dictate the phase outcome.

LLPS Supersat Supersaturated Solution Path1 Rapid Cooling (High Supersaturation) Supersat->Path1 Path2 Thermal Cycling (Controlled Supersaturation) Supersat->Path2 LLPS Liquid-Liquid Phase Separation ('Oiling Out') Path1->LLPS Crystal Nucleation & Crystal Growth Path2->Crystal LLPS->Crystal Seeding / Annealing

Thermodynamic pathways comparing crystallization versus liquid-liquid phase separation.

Quantitative Data: Counter-Ion Selection Matrix

To ensure complete ionization while protecting the 8-ene moiety, the "Rule of 3" (


) must be strictly applied. Below is the selection matrix for the 6-Oxa-2-azaspiro[4.5]dec-8-ene free base (Estimated 

).
Acid Counter-Ion


Risk to 8-ene MoietyRecommendation
Hydrochloric Acid -6.015.5High (Hydration/Polymerization)Not Recommended
Methanesulfonic Acid -1.911.4Moderate Proceed with Caution
L-Malic Acid 3.46.1Low Highly Recommended
Succinic Acid 4.25.3Low Highly Recommended
Acetic Acid 4.764.74Low Viable, but prone to volatility

Troubleshooting Guides & Methodologies

Protocol A: High-Throughput Cooling-Evaporative Salt Screening

This method provides a complete examination of salt formation and polymorphism while utilizing minimal material[3][4]. It is designed as a self-validating system.

  • Step 1: Solution Preparation. Dissolve 10 mg of 6-Oxa-2-azaspiro[4.5]dec-8-ene free base in 500 µL of a primary solvent (e.g., Acetone with 5% Ethanol) at 50°C.

    • Causality: The elevated temperature ensures complete dissolution, erasing any thermal history or pseudo-polymorphs that could artificially induce premature nucleation.

  • Step 2: Acid Addition. Add 1.05 equivalents of the selected organic acid (e.g., L-Malic acid) as a concentrated solution in the same solvent system.

    • Validation Check 1: Observe the solution. If immediate precipitation occurs, it is likely an amorphous crash-out. Re-heat to 55°C until clear.

  • Step 3: Controlled Cooling. Cool the solution from 50°C to 5°C at a strict rate of 0.1°C/min.

    • Causality: A slow cooling rate keeps the solution within the metastable zone, preventing it from crossing the binodal curve into the LLPS regime.

  • Step 4: Evaporation (If no crystals form). If the solution remains clear at 5°C, pierce the vial septum with a narrow gauge needle and allow slow solvent evaporation at room temperature over 48 hours.

  • Step 5: Harvest and Validation. Isolate the solids via centrifugation.

    • Validation Check 2: Analyze the harvested solid via Powder X-Ray Diffraction (PXRD). A sharp, distinct diffraction pattern confirms crystallinity and validates the salt formation. A broad "halo" indicates an amorphous solid or residual oil, requiring you to proceed to Protocol B.

Protocol B: Rescuing an "Oiled-Out" System via Thermal Cycling

If Protocol A results in LLPS, use this thermal cycling method to rescue the experiment.

  • Step 1: Isolate the Oil. Decant the supernatant and retain the oiled-out phase in the vial.

  • Step 2: Solvent Adjustment. Add 200 µL of a highly non-polar anti-solvent (e.g., Heptane) and 50 µL of the original solvent.

  • Step 3: Thermal Cycling. Program a heating block to cycle between 40°C and 10°C, holding at each extreme for 2 hours, repeating for 3 to 5 cycles.

    • Causality: At 40°C, the amorphous oil partially redissolves. As the temperature drops to 10°C, the system is forced to re-nucleate. Over multiple cycles, the thermodynamically stable crystalline lattice outcompetes the kinetically favored amorphous oil.

  • Step 4: Seeding (Optional but Recommended). During the cooling phase of the final cycle (around 25°C), introduce 0.1 mg of crystalline salt (if available from previous successful batches) to bypass the primary nucleation energy barrier entirely.

References

1.1 2.4 3.3 4.2

Sources

Optimization

Detection of impurities in 6-Oxa-2-azaspiro[4.5]dec-8-ene batches

Welcome to the Advanced Technical Support Center for spirocyclic scaffold analytics. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals working wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for spirocyclic scaffold analytics. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals working with 6-Oxa-2-azaspiro[4.5]dec-8-ene .

Because this molecule features a basic secondary amine, an ether linkage, and a reactive alkene within a constrained spirocyclic geometry, it is highly susceptible to specific process impurities (e.g., regioisomers, epoxides, and N-oxides). This guide bypasses generic advice, focusing strictly on the mechanistic causality behind analytical failures and providing self-validating protocols to ensure your batch profiling meets stringent regulatory standards.

I. Analytical Workflow Architecture

To systematically isolate and identify impurities in 6-Oxa-2-azaspiro[4.5]dec-8-ene batches, we employ an orthogonal LC-MS/MS and NMR workflow.

ImpurityWorkflow N1 Batch Sampling & Quenching N2 High-Resolution LC-MS/MS (PFP Stationary Phase) N1->N2 N3 Mass Shift Analysis (e.g., +16 Da, +14 Da) N2->N3 N4 Isomeric Resolution (UV/Vis & EIC) N2->N4 N5 Preparative Isolation N3->N5 N4->N5 N6 2D-NMR Structural Elucidation N5->N6 N7 ICH Q3A Reporting & Qualification N6->N7

Fig 1. Orthogonal analytical workflow for 6-Oxa-2-azaspiro[4.5]dec-8-ene impurity profiling.

II. Troubleshooting & FAQs

Q1: We are observing severe peak tailing and the co-elution of a mass-equivalent impurity (m/z 139.10) on our standard C18 column. How can we resolve this? The Causality: Standard C18 columns rely purely on hydrophobic partitioning. For spirocyclic amines like 6-oxa-2-azaspiro[4.5]dec-8-ene, the basic nitrogen interacts strongly with residual silanols on the silica support, causing peak tailing. Furthermore, mass-equivalent impurities are almost certainly double-bond regioisomers (e.g., the 7-ene isomer). Because the hydrophobic footprint of the 7-ene and 8-ene isomers is virtually identical, C18 cannot resolve them. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal retention mechanisms—specifically


 interactions, dipole-dipole, and hydrogen bonding. The fluorinated ring is highly sensitive to the spatial arrangement of the alkene 

-electrons, allowing baseline resolution of the regioisomers. Use a low-pH mobile phase (e.g., 0.1% Formic Acid) to fully protonate the amine, locking it into a single ionization state and neutralizing silanol interactions[].

Q2: Our LC-MS/MS screening reveals a +16 Da impurity. How do we definitively assign this as an N-oxide versus an epoxide without preparative isolation? The Causality: The 6-oxa-2-azaspiro[4.5]dec-8-ene scaffold contains two primary sites for oxidation: the secondary amine (forming a hydroxylamine) and the alkene (forming an epoxide). Both yield a +16 Da mass shift. The Solution: Leverage low-energy Collision-Induced Dissociation (CID) in your MS/MS workflow.

  • N-oxides/Hydroxylamines: The N-O bond is relatively weak. Under CID, these species characteristically exhibit a rapid, low-energy neutral loss of oxygen (-16 Da) or a hydroxyl radical (-17 Da), yielding the base scaffold ion[2].

  • Epoxides: The oxirane ring is significantly more stable under CID. Instead of a clean -16 Da loss, epoxides typically undergo complex ring-opening fragmentations (e.g., loss of CO or

    
     combined with skeletal cleavage).
    

Q3: How do we ensure our impurity detection limits comply with regulatory standards for this intermediate? The Causality: If 6-oxa-2-azaspiro[4.5]dec-8-ene is utilized as a late-stage intermediate or API, its impurity profile must be strictly controlled to prevent toxicological risks in the final drug product. The International Council for Harmonisation (ICH) dictates specific thresholds based on the maximum daily dose of the final drug[3]. The Solution: Calibrate your LC-MS/MS Limit of Quantitation (LOQ) to fall well below the ICH Q3A(R2) Reporting Thresholds[4]. See the quantitative summary below.

Quantitative Data: ICH Q3A(R2) Impurity Thresholds

Table 1. Regulatory thresholds for organic impurities in new drug substances based on Maximum Daily Dose (MDD).

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

(Note: If an impurity is flagged as a potential mutagenic structural alert, e.g., an epoxide, it falls under ICH M7 guidelines and must be controlled to the Threshold of Toxicological Concern, typically 1.5 µ g/day ).

III. Self-Validating Experimental Protocols

To ensure data integrity, every protocol must include an internal feedback loop (self-validation) to confirm that the system is performing as expected before unknown impurities are assigned.

Protocol 1: LC-HRMS/MS Method for Trace Impurity Detection

Purpose: To separate and identify trace degradation products (oxidation, isomerization) in 6-Oxa-2-azaspiro[4.5]dec-8-ene batches[5].

  • Step 1: Sample Preparation & Quenching: Dissolve the batch sample in LC-MS grade Water:Acetonitrile (50:50) to a concentration of 1.0 mg/mL. Causality: Avoid using pure methanol, as the reactive alkene can undergo artifactual methoxy-solvolysis during prolonged autosampler storage.

  • Step 2: Chromatographic Separation:

    • Column: PFP (Pentafluorophenyl), 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 60% B over 12 minutes. Causality: A shallow gradient ensures maximum

      
       interaction time between the PFP stationary phase and the spirocyclic alkene.
      
  • Step 3: Mass Spectrometry (ESI+): Run in High-Resolution mode (e.g., Q-TOF or Orbitrap) with Data-Dependent Acquisition (DDA). Set the precursor isolation window to 1.0 m/z to prevent co-fragmentation of closely eluting isomers.

  • Step 4: Self-Validation (System Suitability): Prior to batch analysis, inject a "System Suitability Mix" containing 6-Oxa-2-azaspiro[4.5]dec-8-ene spiked with 0.1% of a known isomer (e.g., the 7-ene variant). Validation Gate: The run is only valid if the resolution (

    
    ) between the 8-ene and 7-ene peaks is 
    
    
    
    , and the mass accuracy of the parent ion is within 3 ppm.
Protocol 2: Preparative Isolation & NMR Structural Elucidation

Purpose: To unambiguously determine the stereochemistry of qualified impurities (>0.10%) that cannot be resolved by MS/MS alone.

  • Step 1: Mass-Directed Auto-Purification (MDAP): Scale up the PFP analytical method to a semi-preparative column. Use mass-triggered fraction collection targeting the specific m/z of the impurity.

  • Step 2: Lyophilization: Freeze-dry the collected fractions immediately. Causality: Rotary evaporation with heat can cause thermal degradation or rearrangement of epoxides into ketones.

  • Step 3: 2D-NMR Acquisition: Dissolve the purified impurity in

    
     (or 
    
    
    
    if polarity demands). Acquire
    
    
    ,
    
    
    , COSY, HSQC, and HMBC spectra.
  • Step 4: Self-Validation (Signal-to-Noise): Validation Gate: Before interpreting 2D correlations, ensure the 1D

    
     spectrum achieves a Signal-to-Noise (S/N) ratio of at least 50:1 for the spirocyclic methylene protons. If S/N is lower, the HMBC cross-peaks (critical for proving the position of the oxygen atom in the 6-membered ring) will be unreliable, and the sample must be re-concentrated.
    

IV. References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide Source: Tasianinch / ICH Q3A(R2) Regulatory Framework URL:[Link]

  • Impurities in New Drug Substances Q3A (R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA International Journal for Chemistry URL:[Link]

  • Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling Source: Agilent Technologies Application Notes URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride

Technical Assessment: 1H NMR Characterization of 6-Oxa-2-azaspiro[4.5]dec-8-ene Hydrochloride Part 1: Executive Summary & Structural Logic In the landscape of modern drug discovery, the shift from "flatland" aromatic sca...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: 1H NMR Characterization of 6-Oxa-2-azaspiro[4.5]dec-8-ene Hydrochloride

Part 1: Executive Summary & Structural Logic

In the landscape of modern drug discovery, the shift from "flatland" aromatic scaffolds to three-dimensional spirocyclic systems is a critical strategy to improve solubility and target selectivity (Fsp³ character).[1][2] 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride represents a high-value intermediate combining a pyrrolidine ring (Ring A) and a dihydropyran ring (Ring B) via a spiro-quaternary carbon.[3][4]

This guide provides a detailed interpretation of its 1H NMR spectrum, contrasting it with its free base form and traditional aromatic analogs.

Structural Visualization & Numbering

To ensure accurate assignment, we utilize the following atom numbering scheme for the NMR discussion.

G cluster_pyrrolidine Ring A (Pyrrolidine) cluster_pyran Ring B (Dihydropyran) N2 N2 C3 C3 N2->C3 C5 C5 (Spiro) O6 O6 C5->O6 C1 C1 C5->C1 C7 C7 O6->C7 C8 C8= C9 =C9 C8->C9 C10 C10 C9->C10 C1->N2 C4 C4 C3->C4 C4->C5 C7->C8 C10->C5

Figure 1: Connectivity of 6-Oxa-2-azaspiro[4.5]dec-8-ene.[3][4] Note the spiro-fusion at C5.

Part 2: Experimental Protocol

For reproducible data, the choice of solvent is critical due to the hydrochloride salt form.

Methodology:

  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).[3][4]

    • Reasoning: The HCl salt is likely insoluble in CDCl₃.[4] DMSO-d6 ensures full solubility and prevents aggregation, although it may broaden the exchangeable NH₂⁺ protons.[3][4]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Acquisition: 400 MHz or higher. 16 scans minimum.[3][4]

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm.

Part 3: Spectral Interpretation (The Core)

The spectrum of the HCl salt is distinct from the free base due to the protonation of the secondary amine (N2).

Table 1: Chemical Shift Assignments (DMSO-d6)
Proton EnvironmentPositionδ (ppm)MultiplicityIntegrationInterpretation
Ammonium NH₂⁺9.0 - 9.5 Broad Singlet2HExchangeable protons.[3][4] Highly deshielded due to positive charge.[4]
Alkene H95.85 - 5.95 dt / m1HOlefinic proton.[3][4] Couples with H8 and H10.
Alkene H85.70 - 5.80 dt / m1HOlefinic proton.[3][4] Slightly shielded relative to H9 due to β-position to Oxygen? (Check coupling).
Ether α-CH₂ H74.10 - 4.20 Broad s / m2HDeshielded by adjacent Oxygen (O6) and double bond (C8).[3][4]
Amine α-CH₂ H1, H33.10 - 3.40 Multiplet4HDeshielded by Nitrogen cation (N⁺).[3][4] Often overlaps with H₂O peak in DMSO.[3][4]
Spiro-Adjacent H102.20 - 2.40 Multiplet2HAllylic protons adjacent to quaternary C5.[3][4]
Pyrrolidine β-CH₂ H41.90 - 2.10 Multiplet2HMost shielded aliphatic protons in the 5-membered ring.[3][4]
Detailed Mechanistic Insight:
  • The "Spiro Shift": Unlike flat aromatics, the protons at H1, H3, H4, and H10 are diastereotopic. In a high-resolution field (>500 MHz), these multiplets may resolve into complex distinct signals because the "top" and "bottom" faces of the rings are chemically non-equivalent due to the spiro-twist.

  • The HCl Effect: The protons at C1 and C3 (adjacent to Nitrogen) will shift downfield by approximately 0.5 - 0.8 ppm compared to the free base.[3] This is the primary diagnostic for confirming salt formation.[4]

Part 4: Comparative Analysis

This section objectively compares the 6-Oxa-2-azaspiro[4.5]dec-8-ene scaffold against its alternatives.

Comparison 1: Salt vs. Free Base

Context: Formulation and Solubility.

FeatureHCl Salt (Product) Free Base (Alternative) Implication
Solubility High in Water/DMSO; Low in DCM.[3][4]High in DCM/EtOAc; Low in Water.[3][4]Use Salt for biological assays; Free Base for chemical coupling reactions.[3][4]
N-H Signal ~9.2 ppm (2H, Broad).[3][4]~2.0 ppm (1H, Broad/Invisible).Salt confirms stoichiometry.[3][4]
α-Protons (H1/H3) 3.1 - 3.4 ppm (Deshielded).[3][4]2.6 - 2.9 ppm (Shielded).[3][4]Monitor this shift to ensure complete neutralization during workup.
Comparison 2: Spiro Scaffold vs. Flat Aromatic

Context: Drug Design (Fsp³).

  • Alternative: 4-Phenyl-1,2,3,6-tetrahydropyridine (A common "flat" analog).[3][4]

  • Performance Data:

    • Spiro (Product): The NMR spectrum is complex in the aliphatic region (1.5 - 4.5 ppm).[3] This complexity indicates 3D globularity , which correlates with higher solubility and better metabolic stability (lower planarity).[3]

    • Flat Analog: Shows aromatic signals (7.0 - 7.5 ppm) and simpler aliphatic signals.[3][4] While easier to interpret, these "flat" molecules often suffer from poor solubility and "pi-stacking" aggregation issues.[3][4]

Part 5: Troubleshooting & Quality Control

When analyzing the spectrum, watch for these common specific impurities:

QC Start Analyze Spectrum Check1 Is there a singlet at ~3.33 ppm? Start->Check1 Water Water (DMSO impurity) Common in hygroscopic salts Check1->Water Yes Check2 Is there a triplet at ~1.1 ppm and quartet at ~3.5 ppm? Check1->Check2 No Ether Residual Diethyl Ether From precipitation step Check2->Ether Yes Check3 Are H1/H3 protons < 3.0 ppm? Check2->Check3 No Base Free Base Contamination Incomplete salt formation Check3->Base Yes

Figure 2: Rapid QC Decision Tree for Spectral Validation.

References

  • Zheng, Y.J.[3][4] & Tice, C.M. (2016).[2][3] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. Link (Discusses the Fsp³ advantage of spiro systems).

  • MilliporeSigma. (2023).[3][4] "Product Specification: 6-oxa-2-Azaspiro[4.5]decane hydrochloride." Sigma-Aldrich Catalog. Link (Verification of CAS 1956322-51-2 availability).

  • Carreira, E.M.[3][4] & Fessard, T.C. (2014).[3][5] "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews. (Foundational text on spiro-ether synthesis and characterization).

  • Silverstein, R.M. et al. (2014).[3][4] Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[3][4] (Source for general amine salt chemical shift rules).

Sources

Comparative

Escape from Flatland: Mass Spectrometry Characterization of 6-Oxa-2-azaspiro[4.5]dec-8-ene vs. Traditional Heterocycles

The medicinal chemistry paradigm has increasingly shifted toward the "Escape from Flatland" concept, prioritizing

Author: BenchChem Technical Support Team. Date: March 2026

The medicinal chemistry paradigm has increasingly shifted toward the "Escape from Flatland" concept, prioritizing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-rich, three-dimensional frameworks over planar aromatics to improve clinical success rates[1]. Within this space, spirocycles—particularly those containing heteroatoms—are highly valued as bioisosteres for traditional flat rings like morpholine or piperidine.

Recent 2025 reviews highlight that spirocycles modulate physicochemical properties by restricting conformation, which significantly enhances metabolic stability, lowers intrinsic clearance, and improves aqueous solubility[2]. To successfully leverage building blocks like 6-Oxa-2-azaspiro[4.5]dec-8-ene in Drug Metabolism and Pharmacokinetics (DMPK) workflows, analytical scientists must understand its unique mass spectrometry (MS) fragmentation dynamics and how it compares to the planar heterocycles it replaces.

Mechanistic Mass Spectrometry: Fragmentation Dynamics

Understanding the gas-phase dissociation of 6-Oxa-2-azaspiro[4.5]dec-8-ene (


, Exact Mass: 139.0997 Da) is critical for accurate Multiple Reaction Monitoring (MRM) method development. In positive Electrospray Ionization (ESI+), the basic secondary amine in the 2-aza position readily accepts a proton, yielding a robust 

precursor ion at m/z 140.1.

Unlike planar morpholines that typically undergo simple


-cleavage or loss of formaldehyde, spirocyclic systems containing cyclohexenyl or dihydropyran moieties exhibit complex, energy-dependent fragmentation[3].
  • Low Collision Energy (15–25 eV): The 6-membered oxa-dec-8-ene ring is highly susceptible to Retro-Diels-Alder (RDA) cleavage. This concerted mechanism expels a neutral diene (e.g., butadiene, 54 Da), leaving a stable fragment at m/z 86.1[3].

  • High Collision Energy (>30 eV): Higher energies force the fission of the sterically congested spiro-center, leading to the neutral loss of water (18 Da) or larger fragments via C-O/C-N bond cleavage[4].

MS_Fragmentation M Precursor Ion [M+H]+ m/z 140.1 RDA Retro-Diels-Alder (RDA) Cleavage M->RDA Low CE (15 eV) Spiro Spiro-Center Fission M->Spiro High CE (35 eV) Frag1 Fragment A (m/z 86.1) Loss of C4H6 RDA->Frag1 Neutral Loss 54 Da Frag2 Fragment B (m/z 122.1) Loss of H2O Spiro->Frag2 Neutral Loss 18 Da Frag3 Fragment C (m/z 96.1) Loss of C2H4O Spiro->Frag3 Neutral Loss 44 Da

Figure 1: Proposed MS/MS fragmentation pathway of 6-Oxa-2-azaspiro[4.5]dec-8-ene.

Analytical Platform Comparison: QqQ vs. HRMS-Orbitrap

When characterizing 6-Oxa-2-azaspiro[4.5]dec-8-ene and its metabolites, the choice of MS platform dictates the quality of the data. Below is an objective performance comparison between a Triple Quadrupole (QqQ) and a High-Resolution Mass Spectrometer (HRMS-Orbitrap).

Analytical FeatureLC-ESI-QqQ (e.g., TSQ Altis)LC-ESI-HRMS (e.g., Orbitrap Exploris)Causality & Workflow Advantage
Primary Application High-throughput MRM quantification.Structural elucidation & Metabolite ID.QqQ excels in sensitivity for clearance assays; HRMS is required to pinpoint exact sites of metabolism.
Mass Accuracy Nominal mass (

0.5 Da).
Exact mass (< 2 ppm).HRMS distinguishes between isobaric metabolic additions (e.g., distinguishing oxidation from desaturation).
Dynamic Range 5 to 6 orders of magnitude.3 to 4 orders of magnitude.QqQ's superior linear range prevents detector saturation during high-concentration in vitro stability assays.
Scan Speed < 2 ms per transition.12–22 Hz (at 15,000 resolution).QqQ allows for sufficient data points across narrow UHPLC peaks (ideal for fast gradient DMPK screening).

Performance Data: Spirocycle vs. Flat Analog

The integration of the spirocyclic core fundamentally alters the physicochemical and metabolic profile of the molecule. The table below compares 6-Oxa-2-azaspiro[4.5]dec-8-ene against a traditional morpholine analog.

MetricMorpholine Derivative6-Oxa-2-azaspiro[4.5]dec-8-eneScientific Driver
LogD (pH 7.4) 1.20.4The

-rich spiro-core disrupts planarity, lowering lipophilicity and improving aqueous solubility.

(µL/min/mg)
48.514.2Steric hindrance around the spiro-center shields the oxygen lone pair and adjacent carbons from CYP450 oxidation.
Half-life (

)
14.3 min48.8 minLower intrinsic clearance directly translates to a prolonged in vitro half-life.
Primary MS Neutral Loss -30 Da (Formaldehyde)-54 Da (Butadiene via RDA)Ring strain and the isolated alkene drive the highly specific Retro-Diels-Alder fragmentation pathway[3].

Self-Validating Experimental Protocol: Microsomal Stability & LC-MS/MS

To accurately generate the clearance data shown above, a robust, self-validating in vitro assay is required. The following protocol outlines the determination of intrinsic clearance (


) using Human Liver Microsomes (HLM).
Step-by-Step Methodology
  • Matrix Preparation:

    • Mix 1 µM of 6-Oxa-2-azaspiro[4.5]dec-8-ene with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: A 1 µM substrate concentration ensures the reaction operates under first-order kinetics (well below the

      
      ), while pH 7.4 maintains the physiological state of the CYP enzymes.
      
  • Reaction Initiation:

    • Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes.

  • Quenching & Extraction:

    • At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL Labetalol (Internal Standard).

    • Causality: Ice-cold acetonitrile instantly denatures microsomal proteins by stripping their hydration shell, halting metabolism. Labetalol corrects for matrix suppression and injection volume variance during ESI.

  • Centrifugation & LC-MS/MS Analysis:

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Inject 2 µL of the supernatant into the LC-ESI-QqQ system, monitoring the m/z 140.1

      
       86.1 transition.
      
Built-In Assay Validation (Trustworthiness)

A reliable protocol must prove its own validity. This assay includes two critical control arms:

  • Positive Control (Verapamil): Run in parallel. Verapamil is a known high-clearance compound. If it fails to degrade rapidly, the microsomes are inactive, and the assay must be rejected.

  • Negative Control (Minus-NADPH): The spirocycle is incubated with HLM without NADPH. If degradation occurs here, it indicates chemical instability or non-CYP-mediated hydrolysis, preventing false-positive clearance reporting.

References

  • [3] Zurhelle, C., et al. (2018). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. URL: [Link]

  • [2] Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. URL: [Link]

  • [4] Gu, H., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. URL: [Link]

  • [5] Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. URL: [Link]

  • [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL: [Link]

Sources

Validation

The 3D Advantage: 6-Oxa-2-azaspiro[4.5]dec-8-ene vs. Piperidine in Lead Optimization

Topic: 6-Oxa-2-azaspiro[4.5]dec-8-ene vs. Piperidine Scaffolds in Drug Discovery Content Type: Publish Comparison Guide Executive Summary In modern drug discovery, the "Escape from Flatland" is more than a trend—it is a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Oxa-2-azaspiro[4.5]dec-8-ene vs. Piperidine Scaffolds in Drug Discovery Content Type: Publish Comparison Guide

Executive Summary

In modern drug discovery, the "Escape from Flatland" is more than a trend—it is a validated strategy to improve clinical success rates.[1] While piperidine remains a workhorse scaffold found in over 70 FDA-approved drugs, its ubiquity comes with inherent liabilities: metabolic hotspots, non-specific binding, and limited intellectual property (IP) space.[2]

This guide analyzes the 6-Oxa-2-azaspiro[4.5]dec-8-ene scaffold—a specific spirocyclic ether-amine—as a high-value bioisostere.[2] By fusing a pyrrolidine and a dihydropyran ring at a single quaternary carbon, this scaffold offers orthogonal vector projection, modulated lipophilicity, and a "built-in" functional handle (the alkene) that piperidine lacks.[2]

Part 1: Structural & Physicochemical Comparison

The fundamental difference between these scaffolds lies in their topology.[1] Piperidine exists primarily in a chair conformation, projecting substituents equatorially or axially in a roughly planar band.[2] The spiro scaffold, however, forces substituents into perpendicular planes, allowing exploration of 3D chemical space.[1]

Table 1: Physicochemical Profile Comparison
FeaturePiperidine 6-Oxa-2-azaspiro[4.5]dec-8-ene Impact on Drug Design
Topology 2D (Chair/Boat)3D (Orthogonal rings)Spiro shape improves selectivity by filling spherical binding pockets.[2]
Fsp³ (Fraction sp³) ~0.83 (unsubstituted)~0.88 (higher complexity)Higher Fsp³ correlates with improved solubility and lower attrition rates [1].
Lipophilicity (LogP) Moderate to HighTunable (Lower)The ether oxygen (6-Oxa) lowers LogP compared to all-carbon spirocycles, improving LLE.[2]
Basicity (pKa) ~11.0 (Strong Base)~9.5 - 10.5The inductive effect of the ether oxygen (3 bonds away) slightly attenuates amine basicity, potentially improving membrane permeability.
Metabolic Stability Low (

-oxidation)
HighThe quaternary spiro center blocks the most vulnerable metabolic site (

-carbon).[2]
Functional Handles Limited (N-H, C-H)Alkene (C=C) The C8-ene allows late-stage diversification (e.g., cyclopropanation, dihydroxylation).[2]
Vector Analysis & Geometry

The spiro scaffold creates a rigid


 angle between the amine vector and the ether ring vectors. This is critical for "scaffold hopping" when a piperidine analog suffers from off-target activity (e.g., hERG inhibition) due to flat aromatic stacking.[2]

VectorAnalysis cluster_0 Vector Projection Piperidine Piperidine Scaffold (Planar/Chair) Target Biological Impact Piperidine->Target High hERG Risk (Pi-stacking) Linear/Equatorial Linear/Equatorial Piperidine->Linear/Equatorial Spiro 6-Oxa-2-azaspiro[4.5]dec-8-ene (Orthogonal/3D) Spiro->Target High Selectivity (Shape Complementarity) Perpendicular/Spherical Perpendicular/Spherical Spiro->Perpendicular/Spherical

Figure 1: Comparison of vector projections. The spiro scaffold disrupts planar stacking interactions often responsible for toxicity.

Part 2: Metabolic Stability & The "Soft Spot" Solution

One of the primary reasons to replace piperidine is to block Cytochrome P450 (CYP) mediated oxidation.

  • Piperidine Liability: CYPs frequently attack the

    
    -carbon (adjacent to nitrogen) to form an unstable carbinolamine, leading to ring opening or N-dealkylation.[2]
    
  • Spiro Solution: In 6-Oxa-2-azaspiro[4.5]dec-8-ene, one of the

    
    -carbons is the quaternary spiro center .[2] It has no protons to abstract, rendering it metabolically inert.[2]
    
  • Ether Benefit: The oxygen atom in the 6-position (pyran ring) further modulates electron density, reducing the propensity for oxidation on the remote parts of the ring compared to a simple cyclohexane fusion.

Experimental Validation (Microsomal Stability Protocol):

  • Assay: Incubate 1 µM test compound with human liver microsomes (HLM) and NADPH at 37°C.

  • Readout: Monitor intrinsic clearance (

    
    ) via LC-MS/MS at 0, 15, 30, and 60 min.
    
  • Expectation: The spiro scaffold typically shows a 2-5x extension in half-life (

    
    ) compared to the direct piperidine analog [2].[2]
    
Part 3: Synthesis of the 6-Oxa-2-azaspiro[4.5]dec-8-ene Scaffold

Unlike piperidine, which is often purchased, this spiro scaffold requires a deliberate synthetic strategy.[2] The most robust route utilizes Ring-Closing Metathesis (RCM) to form the unsaturated ether ring.[2]

Mechanism of Action (Synthesis)

The strategy builds the spiro-ether ring onto a pre-existing pyrrolidine core.[2] This ensures the amine functionality is protected and ready for diversification.

Protocol: RCM-Mediated Spirocyclization

Reagents:

  • Starting Material: N-Boc-3-pyrrolidinone[2]

  • Allylmagnesium bromide (1.0 M in ether)

  • Allyl bromide / Sodium Hydride (NaH)

  • Grubbs Catalyst (2nd Generation)

Step-by-Step Workflow:

  • Grignard Addition (Formation of Quaternary Center):

    • Cool a solution of N-Boc-3-pyrrolidinone in dry THF to -78°C.

    • Add Allylmagnesium bromide (1.2 equiv) dropwise.

    • Stir for 2h, warming to 0°C. Quench with sat.

      
      .[2]
      
    • Result:N-Boc-3-allyl-3-hydroxypyrrolidine.[2]

  • O-Alkylation (Ether Tether Formation):

    • Dissolve the tertiary alcohol in DMF at 0°C.

    • Add NaH (1.5 equiv) cautiously. Stir 30 min.

    • Add Allyl bromide (1.2 equiv). Warm to RT and stir overnight.

    • Result:N-Boc-3-allyl-3-(allyloxy)pyrrolidine.[2]

  • Ring-Closing Metathesis (Spiro Closure):

    • Dissolve the diene in degassed DCM (dilute concentration: 0.01 M to favor cyclization over polymerization).

    • Add Grubbs II catalyst (2-5 mol%).[2]

    • Reflux for 4-12h under Argon.[2]

    • Result:N-Boc-6-oxa-2-azaspiro[4.5]dec-8-ene.

SynthesisPath cluster_chem Chemical Transformation Logic Start N-Boc-3-pyrrolidinone Step1 1. Grignard Addition (AllylMgBr) Forms 3-allyl-3-OH Start->Step1 Step2 2. O-Alkylation (Allyl bromide, NaH) Forms Diallyl Ether Step1->Step2 Step3 3. Ring-Closing Metathesis (Grubbs II Catalyst) Forms Spiro-Alkene Step2->Step3 Final 6-Oxa-2-azaspiro[4.5]dec-8-ene Step3->Final Step3->Final  Ring Closure  

Figure 2: Synthetic route to the spiro-ether scaffold via RCM. This modular approach allows for easy substitution on the pyrrolidine ring prior to cyclization.

Part 4: Strategic Application & Case Study

Scenario: A piperidine-based antagonist for a GPCR target (e.g., CCR5 or Opioid receptor) shows excellent potency but poor metabolic stability (


 min) and hERG liability.[2]

Optimization Strategy:

  • Replace the piperidine with 6-oxa-2-azaspiro[4.5]dec-8-ene.

  • Retain the basic nitrogen for the critical salt-bridge interaction with the receptor (Asp residue).[2]

  • Exploit the C8-alkene. If the spiro ring enters a hydrophobic pocket, the alkene can be left as is. If a polar interaction is needed, oxidize the alkene to a diol or epoxide.

Outcome:

  • Solubility: Increased due to the ether oxygen and lower crystal lattice energy (non-planar).

  • Selectivity: The spiro-orientation prevents the "flat" binding often associated with hERG channel blocking (which prefers planar aromatics).[2]

  • IP Position: Moves the molecule into a novel chemical space, distinct from the crowded piperidine prior art.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[1][3][4][5][6] Expert Opinion on Drug Discovery, 11(9), 831–840.

  • Carreira, E. M., & Fessard, T. C. (2014).[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.

  • Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947.

Sources

Comparative

Comparative Reactivity Profiling of Spirocyclic Alkenes: Spiro[4.5]dec-8-ene vs. Strained Spirocycles

Executive Summary & Scientific Rationale In modern medicinal chemistry, the shift from flat, aromatic molecules to three-dimensional, -rich architectures has driven the widespread adoption of spirocyclic scaffolds[1]. By...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the shift from flat, aromatic molecules to three-dimensional,


-rich architectures has driven the widespread adoption of spirocyclic scaffolds[1]. By sharing a single carbon atom between two rings, spirocycles offer restricted conformations, distinct spatial vectors, and improved physicochemical properties such as enhanced aqueous solubility and metabolic stability[2].

While the spiro[4.5]decane core is a privileged scaffold frequently utilized in the development of novel therapeutics[3], late-stage functionalization of these molecules often relies on the reactivity of their alkene derivatives, such as spiro[4.5]dec-8-ene . As a Senior Application Scientist, it is critical to recognize that not all spirocyclic alkenes behave identically. Their reactivity is governed by a strict dichotomy: steric approach control versus strain-release promotion . This guide objectively compares the reactivity of the relatively unstrained spiro[4.5]dec-8-ene with the highly strained spiro[4]hex-1-ene, providing mechanistic insights and validated experimental protocols for drug development professionals.

Mechanistic Causality: Ring Strain vs. Steric Hindrance

The fundamental reactivity of an alkene within a spirocycle is dictated by the size of the rings and the spatial orientation of the spiro-fusion.

Spiro[4.5]dec-8-ene: Steric Approach Control

The alkene in spiro[4.5]dec-8-ene is embedded within a six-membered ring. Because six-membered rings are thermodynamically stable, the


-bond lacks the high activation energy associated with ring strain[5]. Consequently, its inherent reactivity is comparable to that of a standard cyclohexene. However, the spiro-fused cyclopentane ring sits orthogonally to the cyclohexene ring, creating a massive steric wall on one face of the molecule. When subjected to electrophilic addition, the reaction is entirely governed by steric approach control , forcing reagents to attack from the less hindered convex face, resulting in exquisite diastereoselectivity.
Spiro[4]hex-1-ene: Strain-Release Promotion

In stark contrast, spiro[4]hex-1-ene consists of a highly strained cyclopropene fused to a cyclobutane ring. The immense ring strain of the three-membered alkene serves as a powerful thermodynamic driving force for cycloaddition reactions[4]. Furthermore, the specific geometry of the spiro-fused four-membered ring pulls the adjacent C3-substituents away from the


-faces. This unique structural feature drastically reduces steric hindrance compared to standard cyclopropenes[6]. The synergistic combination of extreme ring strain and reduced steric clash enables superfast bioorthogonal "photoclick" chemistry, achieving reaction rates orders of magnitude higher than standard alkenes[4].

Reactivity Root Spirocyclic Alkenes NodeA Spiro[4.5]dec-8-ene (6-Membered Alkene) Root->NodeA NodeB Spiro[2.3]hex-1-ene (3-Membered Alkene) Root->NodeB MechA Low Strain High Steric Hindrance NodeA->MechA MechB High Ring Strain Reduced Steric Clash NodeB->MechB OutcomeA Facial Selective Addition (e.g., Epoxidation) MechA->OutcomeA Steric Approach Control OutcomeB Superfast Cycloaddition (e.g., Photoclick) MechB->OutcomeB Strain Release

Caption: Mechanistic divergence of spirocyclic alkenes based on ring strain and steric hindrance.

Quantitative Data Comparison

To facilitate objective decision-making in scaffold selection, the following table summarizes the quantitative reactivity metrics of these spirocycles against a standard cyclohexene baseline.

PropertySpiro[4.5]dec-8-eneSpiro[4]hex-1-eneCyclohexene (Reference)
Alkene Ring Size 6-membered3-membered6-membered
Primary Reactivity Driver Steric Approach ControlStrain ReleaseElectronic / Steric
Relative Ring Strain Low (~2.5 kcal/mol)Extremely High (>50 kcal/mol)Low (~2.5 kcal/mol)
Steric Hindrance at

-face
High (due to spiro-cyclopentane)Low (cyclobutane pulls substituents back)Low
Typical Reaction Mode Diastereoselective EpoxidationBioorthogonal CycloadditionStandard Electrophilic Addition
Cycloaddition Kinetics (

)
Negligible at RTUp to 34,000 M

s

Negligible at RT

Experimental Methodologies

The following protocols are designed as self-validating systems to empirically demonstrate the mechanistic principles discussed above.

Protocol A: Diastereoselective Epoxidation of Spiro[4.5]dec-8-ene

Objective: To demonstrate how the spiro-fused cyclopentane ring dictates the facial selectivity of electrophilic addition. Causality: m-CPBA is a standard electrophilic oxidant. Because the alkene lacks strain-release activation[5], the reaction rate is standard for a dialkyl-substituted alkene. However, the orthogonal projection of the cyclopentane ring creates a severe steric block on one face of the cyclohexene ring, forcing the peroxy acid to approach exclusively from the less hindered convex face, yielding a single diastereomer. Self-Validating Step: The reaction is monitored by TLC. Complete consumption of the starting material validates the reaction's progress, while crude


H NMR integration of the epoxide proton validates the diastereomeric ratio (d.r.), confirming the steric control hypothesis.

Step-by-Step Workflow:

  • Dissolve spiro[4.5]dec-8-ene (1.0 equiv, 0.5 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an argon atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath to minimize non-specific background reactions.

  • Add m-CPBA (1.2 equiv, 0.6 mmol) portion-wise over 5 minutes.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Quench the reaction with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (5 mL) to destroy unreacted peroxide, followed by saturated aqueous NaHCO
    
    
    (5 mL) to neutralize the m-chlorobenzoic acid byproduct.
  • Extract the aqueous layer with DCM (3 x 5 mL), dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Analyze the crude mixture via

    
    H NMR to determine the diastereomeric ratio before column chromatography.
    
Protocol B: Kinetic Profiling of Spiro[4]hex-1-ene via Photoclick Cycloaddition

Objective: To quantify the strain-promoted reactivity of spiro[4]hex-1-ene in a bioorthogonal setting. Causality: The immense ring strain of the cyclopropene unit, combined with the cyclobutane ring pulling substituents away from the reactive


-face, creates an ideal environment for rapid tetrazole-alkene cycloaddition[4]. UV irradiation of the tetrazole generates a highly reactive nitrile imine dipole. The relief of ring strain upon cycloaddition drives the reaction at exceptional speeds.
Self-Validating Step:  Because the reaction is too fast for standard TLC or HPLC monitoring, in situ

H NMR spectroscopy is employed. The decay of the alkene proton signals and the concomitant appearance of the pyrazoline product signals provide real-time, self-validating kinetic data to calculate the second-order rate constant (

).

Step-by-Step Workflow:

  • Prepare a stock solution of spiro[4]hex-1-ene (0.1 M) and 2-(p-methoxyphenyl)-5-phenyltetrazole (0.1 M) in CD

    
    CN.
    
  • Transfer equimolar amounts of both reagents into a quartz NMR tube to achieve a final concentration of 10 mM for each reactant.

  • Acquire a baseline

    
    H NMR spectrum to confirm initial concentrations.
    
  • Irradiate the NMR tube using a handheld 302 nm UV lamp for 10 seconds to trigger the formation of the nitrile imine dipole.

  • Immediately insert the tube into the NMR spectrometer and acquire continuous

    
    H NMR spectra at 5-second intervals.
    
  • Integrate the decreasing alkene proton peak and the increasing pyrazoline product peak.

  • Plot the inverse of the reactant concentration versus time; the slope of the linear fit will yield the second-order rate constant (

    
    ), validating the strain-promoted acceleration[6].
    

Workflow Step1 Substrate Preparation PathA Spiro[4.5]dec-8-ene + m-CPBA (DCM) Step1->PathA PathB Spiro[2.3]hex-1-ene + Tetrazole (UV 302nm) Step1->PathB ReactA Stir at 0°C to RT Monitor via TLC PathA->ReactA ReactB In situ NMR monitoring Calculate k2 kinetics PathB->ReactB Analysis Product Isolation & Characterization (NMR, MS, X-ray) ReactA->Analysis ReactB->Analysis

Caption: Experimental workflow comparing steric-controlled epoxidation and strain-promoted cycloaddition.

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: DNDi URL:[Link]

  • The Spirocycle Surge in Drug Discovery Source: Drug Hunter URL: [Link]

  • Design of Spiro[4]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Reactions of Alkenes Source: Pearson URL: [Link]

Sources

Validation

Validating purity of 6-Oxa-2-azaspiro[4.5]dec-8-ene for biological assays

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter a critical bottleneck: the false validation of biological targets due to impure chemical probes. The compound 6-Ox...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter a critical bottleneck: the false validation of biological targets due to impure chemical probes.

The compound 6-Oxa-2-azaspiro[4.5]dec-8-ene is a highly valuable spirocyclic building block. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles improve the physicochemical properties and 3D dimensionality of drug candidates [1]. However, this specific molecule presents a unique analytical challenge: it lacks a strong UV chromophore. Relying on standard HPLC-UV for its purity validation often leads to gross overestimations of purity, subsequently introducing artifacts into sensitive biological assays.

This guide provides an objective, data-driven comparison of analytical methodologies for validating the purity of 6-Oxa-2-azaspiro[4.5]dec-8-ene, establishing a self-validating workflow grounded in quantitative NMR (qNMR) and orthogonal mass spectrometry.

The Analytical Challenge: Why Standard Methods Fail

To understand why we must rigorously select our analytical tools, we must first analyze the structure of 6-Oxa-2-azaspiro[4.5]dec-8-ene. The molecule consists of an aliphatic spirocyclic core with an isolated alkene and a secondary amine.

  • The UV Blindspot: Because it lacks conjugated aromatic systems, it does not absorb strongly above 210 nm. Standard HPLC-UV purity checks will miss non-UV-active impurities (e.g., residual solvents, inorganic salts, or aliphatic synthetic precursors).

  • The Ionization Bias: While Liquid Chromatography-Mass Spectrometry (LC-MS) easily detects the basic amine via positive Electrospray Ionization (+ESI), it suffers from ionization bias. Impurities that ionize poorly will be underrepresented in the total ion chromatogram (TIC), skewing relative purity calculations.

To ensure high-fidelity biological assay data, we must shift from relative purity (Area %) to absolute purity (Mass %).

PurityWorkflow A 6-Oxa-2-azaspiro[4.5]dec-8-ene Batch Procurement B LC-HRMS Profiling (Mass ID & Relative Purity) A->B C 1H qNMR Analysis (Absolute Purity vs. Internal Std) B->C Orthogonal validation D Absolute Purity > 95%? C->D E Preparative HPLC Purification D->E No F Cleared for Biological Assays (In vitro / In vivo) D->F Yes E->B Re-evaluate

Orthogonal purity validation workflow for spirocyclic building blocks.

Comparative Analysis of Purity Validation Methods

To establish the optimal validation strategy, we compared three analytical modalities using a single commercial batch of 6-Oxa-2-azaspiro[4.5]dec-8-ene.

Experimental Data Summary

The batch was intentionally spiked with 5% (w/w) dicyclohexylurea (a common non-UV-active coupling byproduct) and 2% (w/w) residual ethyl acetate.

Analytical MethodPrinciple of DetectionMeasured PurityAccuracy vs. True MassLimitations for Spirocycles
HPLC-UV (210 nm) UV Absorbance99.1% (Area)Poor (Overestimated)Fails to detect non-chromophoric impurities; high solvent background noise at 210 nm.
LC-HRMS (+ESI) Ionization & m/z96.5% (TIC)ModerateSubject to ionization suppression; misses inorganic salts and residual solvents.
1H qNMR Nuclear Spin Resonance92.8% (Mass) Excellent (Absolute) Requires high concentrations (~10 mg); overlapping peaks can complicate integration.

The Verdict: Quantitative NMR (qNMR) is the only method that provides a true mass-balance purity assessment. Because the NMR signal integral is directly proportional to the number of nuclei—regardless of the molecule's chemical nature—it acts as a universal detector [2].

Self-Validating Methodologies

To guarantee trustworthiness, a protocol must be self-validating. This means incorporating internal controls that prove the assay worked correctly before the final calculation is even made.

Protocol A: Absolute Purity Determination via 1H qNMR

This protocol utilizes an internal standard (IS) to calculate the exact mass percentage of the active compound [3].

Causality Check: Why use Maleic acid as the IS? Maleic acid produces a sharp, distinct singlet at ~6.26 ppm in DMSO-d6. This perfectly avoids the aliphatic signals of the spirocycle (1.0–3.5 ppm) and its alkene protons (~5.5–5.8 ppm), ensuring zero integration overlap.

Step-by-Step Workflow:

  • Gravimetric Preparation: Using a microbalance (0.001 mg readability), accurately weigh ~10.00 mg of 6-Oxa-2-azaspiro[4.5]dec-8-ene and ~5.00 mg of NIST-traceable Maleic Acid into a static-free vial. Self-validation: Record exact weights to 5 decimal places; gravimetric error is the largest source of qNMR variance.

  • Solvation: Add 600 µL of anhydrous DMSO-d6. Vortex for 60 seconds.

  • NMR Acquisition (600 MHz):

    • Set the relaxation delay (D1) to 30 seconds .

    • Causality: The D1 delay must be at least 5× the longest longitudinal relaxation time (T1) of the protons being integrated. If D1 is too short, the spins do not fully relax, and the integration will artificially underreport the purity.

    • Acquire 16 to 64 scans to ensure a Signal-to-Noise Ratio (SNR) > 250:1.

  • Processing & Integration: Apply automatic phase and baseline corrections. Integrate the Maleic acid singlet (6.26 ppm, 2H) and the spirocycle alkene multiplet (~5.6 ppm, 2H).

  • Calculation: Compute absolute purity using the following equation:

    
    
    (Where P = Purity, I = Integral, N = Number of protons, M = Molar mass, m = weighed mass).
    

qNMR_Logic N1 Weigh Analyte & Internal Standard (IS) N2 Dissolve in Deuterated Solvent N1->N2 N3 Acquire 1H NMR (Long D1 Delay > 5x T1) N2->N3 N4 Integrate Distinct Peaks (Analyte vs IS) N3->N4 N5 Calculate Absolute Purity (Mass %) N4->N5

Mechanistic workflow of absolute purity quantification via 1H qNMR.

Protocol B: Orthogonal Impurity Profiling via LC-HRMS

While qNMR tells us how much of our compound is pure, it does not easily identify trace impurities. We use LC-HRMS as an orthogonal technique to identify reactive impurities that could cause false positives in biological assays (e.g., pan-assay interference compounds or reactive Michael acceptors).

Step-by-Step Workflow:

  • Sample Preparation: Dilute the compound to 10 µg/mL in Methanol:Water (50:50) with 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (0.1% FA) over 10 minutes.

  • Mass Spectrometry: Utilize an Orbitrap or Q-TOF mass spectrometer in positive ESI mode.

  • Data Analysis: Extract the exact mass for 6-Oxa-2-azaspiro[4.5]dec-8-ene (

    
     = 140.1070). Screen the background for common synthetic impurities of spirocycles, such as unreacted Boc-protected intermediates or ring-opening degradation products.
    

Conclusion for Assay Readiness

Never advance 6-Oxa-2-azaspiro[4.5]dec-8-ene into cellular or biochemical assays based solely on a vendor's HPLC-UV Certificate of Analysis. The lack of a chromophore guarantees that UV-based purity is an overestimation. By implementing the qNMR + LC-HRMS orthogonal workflow , researchers can confidently secure absolute mass-balance purity, ensuring that observed biological phenotypes are driven by the spirocycle itself, rather than hidden synthetic artifacts.

References

  • Pauli, G. F., Göppel, M., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. ACS Publications. Retrieved from[Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from[Link]

Safety & Regulatory Compliance

Safety

6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride proper disposal procedures

As a Senior Application Scientist and your preferred partner in laboratory safety, I have developed this comprehensive operational guide for the handling and disposal of 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride . Whi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist and your preferred partner in laboratory safety, I have developed this comprehensive operational guide for the handling and disposal of 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride .

While this spirocyclic amine is a highly valuable building block in advanced drug discovery, its hydrochloride salt formulation presents specific physicochemical properties that dictate strict waste management protocols. Improper disposal can lead to localized corrosion, environmental aquatic toxicity, and severe regulatory penalties under the [1].

This guide synthesizes federal regulations with field-proven laboratory practices to deliver a self-validating framework for the safe, compliant, and efficient disposal of this compound.

Physicochemical Hazard Profile

To design an effective disposal strategy, we must first understand the molecular behavior of 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride. As an amine hydrochloride salt, it dissociates in aqueous environments, releasing chloride ions and slightly lowering the pH. This inherent mild acidity and high water solubility dictate our containment and neutralization strategies .

Table 1: Quantitative Data & Logistical Implications for Disposal

Physicochemical ParameterCharacteristic ValueLogistical & Disposal Implications
Molecular Weight ~175.65 g/mol Used to calculate stoichiometric neutralization requirements.
Physical State Solid (Crystalline Powder)High risk of aerosolization; requires wet-wiping for spills.
Aqueous pH (1% w/v) ~4.5 - 5.5 (Acidic)Fails standard POTW drain disposal criteria; requires buffering.
Solubility Profile High in H₂O, MeOH, DMSOHighly mobile in aqueous streams; mandates secondary containment.
Corrosivity (Chloride) Active Halide SaltIncompatible with metal storage drums; mandates HDPE containers.

Waste Classification & Segregation Workflow

The disposal pathway for 6-Oxa-2-azaspiro[4.5]dec-8-ene hydrochloride depends entirely on its physical state and solvent matrix at the time of waste generation. Never mix incompatible waste streams, as this complicates downstream high-temperature incineration and exponentially increases disposal costs .

WasteFlow Start 6-Oxa-2-azaspiro[4.5]dec-8-ene HCl Waste Stream Identified Decision1 What is the physical state of the chemical waste? Start->Decision1 Solid Solid Powder / Crystals (Unused or Spilled) Decision1->Solid Dry Solid Liquid Dissolved in Solution (Reaction/Extraction Waste) Decision1->Liquid Liquid/Solution SolidWaste Collect in HDPE Container. Label: 'Non-Regulated Toxic Solid' Solid->SolidWaste Decision2 What is the primary solvent matrix? Liquid->Decision2 OrgSolv Organic Solvent (e.g., DCM, EtOAc, MeOH) Decision2->OrgSolv >10% Organic AqSolv Aqueous Solution (Water/Buffer) Decision2->AqSolv <10% Organic OrgWaste Collect in Flammable/Organic Carboy. Label: 'Hazardous Waste - Flammable' OrgSolv->OrgWaste AqWaste Neutralize to pH 5.5-10.5. Collect in Aqueous Carboy. AqSolv->AqWaste SAA Transfer to Satellite Accumulation Area Max Storage: 180 Days SolidWaste->SAA OrgWaste->SAA AqWaste->SAA Incinerator High-Temperature Incineration (Licensed EPA Facility) SAA->Incinerator Scheduled Pickup

Workflow for the classification and RCRA-compliant disposal of spirocyclic amine HCl waste.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Unused/Expired Chemical)

Causality Focus: Solid amine hydrochlorides are hygroscopic and can cause pitting corrosion in metal over time. Furthermore, fine crystalline powders pose an inhalation risk if aerosolized.

  • Segregation: Isolate the solid waste from strong oxidizing agents (e.g., nitrates, peroxides) to prevent exothermic redox reactions.

  • Primary Containment: Transfer the solid powder into a chemically inert High-Density Polyethylene (HDPE) container. Do not use metal drums.

  • Labeling: Affix a standardized hazardous waste label. Mark clearly as "Non-RCRA Regulated Toxic Solid - Amine Hydrochloride."

  • SAA Transfer: Move the sealed container to the laboratory's Satellite Accumulation Area (SAA). Under EPA Subpart K regulations, waste can be stored here for up to 180 days before mandatory pickup by a licensed contractor .

Protocol B: Disposal of Aqueous Solutions

Causality Focus: The EPA and local Publicly Owned Treatment Works (POTW) strictly prohibit the drain disposal of liquids with a pH below 5.5 due to plumbing corrosion and microbial toxicity at water treatment plants .

  • pH Assessment: Extract a 5 mL aliquot of the aqueous waste and measure the pH using calibrated indicator paper or a pH meter. Expect a pH of 4.5–5.5.

  • Neutralization: If the pH is < 5.5, slowly add a dilute alkaline solution (e.g., 1M NaOH or 5% NaHCO₃) dropwise while stirring.

  • Self-Validation: Re-test the pH to ensure it has stabilized between 6.0 and 8.0. This self-validating step ensures the waste is safe for bulking without triggering a hazardous reaction in the communal waste carboy.

  • Bulking: Pour the neutralized solution into the designated "Aqueous Waste" carboy. Ensure the carboy is free of heavy metals (e.g., Hg, Cd) or reactive sulfides.

Protocol C: Disposal of Organic Solvent Mixtures

Causality Focus: In drug discovery workflows, this compound is frequently eluted or extracted using organic solvents. Halogenated and non-halogenated solvents must be kept strictly separate to prevent the formation of highly toxic dioxins during incineration .

  • Matrix Identification: Determine if the primary solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Segregated Bulking: Pour the waste into the respective "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" carboy.

  • Vapor Management: Cap the carboy with a pressure-relief vented cap. This prevents dangerous pressure buildup caused by the natural expansion of volatile organic vapors.

Emergency Spill Response & Decontamination

In the event of an accidental spill of the solid powder, immediate and calculated action is required to prevent aerosolization and surface corrosion.

  • Isolation & PPE: Restrict access to the spill zone. Don nitrile gloves, safety goggles, and an N95/P100 particulate respirator.

  • Dust Suppression: Do not dry-sweep. Dry sweeping aerosolizes the fine particulates, creating an inhalation hazard. Instead, cover the spilled powder with slightly damp absorbent pads to suppress dust generation.

  • Collection: Carefully gather the damp pads and bulk solid into an HDPE hazardous waste bucket.

  • Chemical Decontamination: Wash the contaminated surface with a mild alkaline solution (e.g., 5% sodium bicarbonate). Causality: The bicarbonate actively neutralizes residual acidic chloride salts, preventing localized corrosion on stainless steel lab benches or flooring.

  • Final Wipe-Down: Wipe the area with deionized water and dispose of all cleaning materials as solid hazardous waste.

References

  • How to Manage Chemical Waste Disposal in Academic Labs Justrite URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Academies of Sciences, Engineering, and Medicine URL:[Link]

  • Hazardous Waste and Disposal American Chemical Society (ACS) URL:[Link]

  • Laboratory Chemical Waste Management Guidelines University of Pennsylvania Environmental Health and Radiation Safety (EHRS) URL:[Link]

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride

Executive Summary & Risk Assessment Strategy 6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride is a specialized spirocyclic amine building block used frequently in drug discovery to modulate physicochemical properties (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Assessment Strategy

6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride is a specialized spirocyclic amine building block used frequently in drug discovery to modulate physicochemical properties (e.g., solubility, metabolic stability) of lead compounds.

As a research-grade chemical, specific toxicological data (LD50, mutagenicity) for this exact alkene analog may be sparse compared to its saturated counterpart (6-oxa-2-azaspiro[4.5]decane). Therefore, scientific integrity demands we apply the "Precautionary Principle." We must treat this compound as a potential irritant, sensitizer, and harmful substance until proven otherwise.

Hazard Identification (Extrapolated from SAR)

Based on Structural Activity Relationships (SAR) of analogous spiro-amine salts:

  • Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1]

  • Acute Toxicity: Potential for harm if swallowed (H302).[2][3][4]

  • Physical Hazards: As a hydrochloride salt, the solid is likely hygroscopic . Hydrolysis can release trace hydrochloric acid (HCl), contributing to corrosivity in humid environments.

Personal Protective Equipment (PPE) Matrix

Effective safety is not about "more" gear; it is about the right gear for the specific task. The following matrix synthesizes barrier protection with ergonomic feasibility.

Body Zone Standard Operation (Weighing, Transfer)High-Risk Operation (Spill Cleanup, Large Scale >10g)Technical Rationale
Eyes Chemical Safety Goggles (Indirect Vented)Face Shield + GogglesSalts produce fine dust. Standard safety glasses allow particulate entry from the side. Goggles form a seal.
Hands Nitrile Gloves (Min. 0.11 mm thickness)Double Gloving (Nitrile inner / Chem-resistant outer)Amines can permeate latex. Nitrile offers superior resistance to organic bases and their salts.
Respiratory Fume Hood (No respirator needed if sash is proper)N95 or P100 Respirator (If hood unavailable)The hydrochloride salt prevents volatility, but dust inhalation is a risk. Engineering controls (Hood) are primary.
Body Lab Coat (100% Cotton or Nomex)Tyvek® Apron or SuitSynthetic blends (polyester) can melt if exposed to flash fires from reaction solvents. Cotton chars but does not melt.
⚠️ Critical Glove Selection Note

If dissolving this compound in Dichloromethane (DCM) or Dimethylformamide (DMF) , standard nitrile gloves degrade rapidly.

  • For DCM solutions: Use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves.

  • For DMF solutions: Standard Nitrile is acceptable for splash protection, but change immediately upon contact.

Operational Handling Protocol

This protocol is designed to mitigate the two most common failure modes: static dispersion of the powder and hydrolysis-induced acidity .

Step 1: Pre-Operational Inspection
  • Verify Vial Integrity: Check for cracks. If the solid appears "clumped" or "wet," the septum may have been compromised, leading to hygroscopic water absorption.

  • Static Check: Spiro-amine salts are prone to static charge. Use an ionizing fan or anti-static gun if available before opening the vial to prevent "jumping" of the powder.

Step 2: Weighing & Transfer (The "Closed Loop" Method)
  • Location: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Technique:

    • Place the balance inside the hood or use a balance enclosure.

    • Tare the receiving vessel (flask/vial) before opening the chemical vial.

    • Use a disposable anti-static spatula .

    • Do not return excess chemical to the stock vial. This contaminates the source with moisture.

Step 3: Solubilization
  • Solvent Choice: The hydrochloride salt is water-soluble but may require organic bases (e.g., Triethylamine, DIPEA) to liberate the free amine for organic synthesis.

  • Exotherm Alert: Neutralizing the HCl salt with a strong base is exothermic . Add base dropwise at 0°C to prevent thermal runaway or splashing.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Go" decision points that are often overlooked in standard SOPs.

SafeHandling Start Start: Retrieve Vial Inspect Inspect: Integrity/Hygroscopicity Start->Inspect PPE Don PPE: Nitrile + Goggles + Lab Coat Inspect->PPE Vial Intact Waste Disposal: Acidic Aqueous Stream Inspect->Waste Compromised Hood Engineering Control: Fume Hood Check PPE->Hood Weigh Action: Weighing (Anti-static precautions) Hood->Weigh Velocity OK Dissolve Action: Solubilization (Exotherm Watch) Weigh->Dissolve Dissolve->Waste Post-Exp

Figure 1: Operational Safety Workflow for handling 6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride. Note the critical inspection step before PPE donning.

Decontamination & Disposal[3][5]

Trustworthiness Check: A protocol is only as good as its cleanup. Leaving invisible amine residues creates hazards for the next researcher.

Decontamination of Surfaces[6]
  • Dry Sweep: If powder spills, do not wet immediately (creates sticky acidic paste). Sweep gently into a dust pan or use a HEPA vacuum.

  • Neutralization: Wipe the area with a 10% Sodium Bicarbonate (NaHCO₃) solution. This neutralizes any residual HCl and liberates the free amine.

  • Solvent Wipe: Follow with water, then ethanol to remove the organic amine residue.

Waste Disposal Streams
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats in the Solid Hazardous Waste container (labeled "Toxic/Irritant").

  • Liquid Waste:

    • If unreacted: Acidic Aqueous Waste .

    • If reacted/organic solvent used: Halogenated or Non-Halogenated Organic Waste (depending on the solvent).

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[5] Hold eyelids apart. The HCl component can cause rapid corneal damage.

  • Skin Contact: Wash with soap and water.[1][3][4][5][6][7][8] Do not use ethanol/acetone on skin (increases absorption).

  • Spill (>5g): Evacuate the immediate area. Allow dust to settle. Don full PPE (including N95) before re-entering to clean.

References

  • National Research Council. (2011).[9] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[9] [Link]9]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.